phthalic acid
Description
Historical Perspectives on Phthalic Acid Discovery and Early Synthesis
The initial isolation of this compound is credited to the French chemist Auguste Laurent in 1836. wikipedia.orgatamanchemicals.com He achieved this by oxidizing naphthalene (B1677914) tetrachloride, and believing the new substance was a derivative of naphthalene, he named it "nathis compound." wikipedia.orgscielo.org.mx The correct formula was later determined by the Swiss chemist Jean Charles Galissard de Marignac, which prompted Laurent to rename it to its current name. wikipedia.orgatamanchemicals.com Nineteenth-century manufacturing methods included the oxidation of naphthalene tetrachloride with nitric acid or, more effectively, the oxidation of naphthalene with fuming sulfuric acid using mercury or mercury(II) sulfate (B86663) as a catalyst. wikipedia.orgatamanchemicals.com Another early method involved the oxidation of naphthalene with oxidizing agents like potassium permanganate (B83412) or potassium dichromate. atamanchemicals.com
Isomeric Relationship of this compound with Benzenedicarboxylic Acids
This compound is one of three structural isomers of benzenedicarboxylic acid, which all share the same molecular formula, C₈H₆O₄. wikipedia.orgwikipedia.org The isomers differ in the positions of the two carboxyl (-COOH) groups on the benzene (B151609) ring. wikipedia.orgdifferencebetween.com
This compound (ortho-benzenedicarboxylic acid or benzene-1,2-dicarboxylic acid): The carboxyl groups are on adjacent carbons of the benzene ring. wikipedia.orgquora.com The proximity of these groups allows for the easy formation of phthalic anhydride (B1165640) upon heating. atamanchemicals.com This close positioning also results in steric hindrance, causing the carboxylic groups to tilt out of the plane of the benzene ring. acs.org
Isothis compound (meta-benzenedicarboxylic acid or benzene-1,3-dicarboxylic acid): The carboxyl groups are separated by one carbon on the benzene ring. wikipedia.org
Terethis compound (para-benzenedicarboxylic acid or benzene-1,4-dicarboxylic acid): The carboxyl groups are on opposite carbons of the benzene ring. differencebetween.com
This variation in structure leads to significant differences in their physical properties and chemical reactivity. brainly.com For instance, the ability of this compound's conjugate base to form an internal hydrogen bond makes it a stronger acid than its isomers. quora.com The differing structures also affect their melting points. brainly.com
Comparison of Benzenedicarboxylic Acid Isomers
| Property | This compound (ortho-) | Isothis compound (meta-) | Terethis compound (para-) |
|---|---|---|---|
| Systematic Name | Benzene-1,2-dicarboxylic acid wikipedia.org | Benzene-1,3-dicarboxylic acid wikipedia.org | Benzene-1,4-dicarboxylic acid differencebetween.com |
| CAS Number | 88-99-3 wikipedia.org | 121-91-5 wikipedia.org | 100-21-0 wikipedia.org |
| Melting Point | 207 °C (decomposes) wikipedia.org | 343 °C brainly.com | 427 °C (sublimes) brainly.com |
| Acidity (pKa1) | 2.89 atamanchemicals.com | 3.46 wikipedia.org | 3.51 |
| Acidity (pKa2) | 5.51 atamanchemicals.com | 4.46 wikipedia.org | 4.82 |
| Density | 1.593 g/cm³ wikipedia.org | 1.526 g/cm³ wikipedia.org | 1.522 g/cm³ |
Fundamental Significance of this compound and its Derivatives in Chemical Science
The primary significance of this compound in chemical science and industry stems from its role as a precursor, predominantly in the form of phthalic anhydride. chemiis.comscribd.com The dicarboxylic nature of this compound allows it to undergo reactions like esterification to form a wide range of derivatives with important applications. fiveable.me
Phthalate (B1215562) Esters (Plasticizers): The most significant application is the production of phthalate esters. chemiis.comtaylorandfrancis.com These esters are synthesized from phthalic anhydride and various alcohols. atamanchemicals.com They are widely used as plasticizers, which are additives that increase the flexibility, durability, and workability of plastics, particularly polyvinyl chloride (PVC). chemiis.comtaylorandfrancis.com
Polyester (B1180765) and Alkyd Resins: Phthalic anhydride is a key component in the manufacture of alkyd resins for paints and coatings, and unsaturated polyester resins. chemiis.comscribd.com These resins are valued for their durability and adhesive properties. chemiis.com
Dyes and Pigments: this compound and its anhydride are intermediates in the synthesis of various dyes. chemiis.comscribd.com Important examples include phenolphthalein, a common acid-base indicator, and phthalocyanine (B1677752) dyes, which are used for their brilliant and stable blue and green pigments. atamanchemicals.comchemiis.com
Chemical Synthesis: In academic and industrial research, this compound and its derivatives serve as versatile building blocks for synthesizing a variety of other organic compounds. fiveable.mesolubilityofthings.com For example, its monopotassium salt, potassium hydrogen phthalate, is used as a primary standard in analytical chemistry for acid-base titrations. atamanchemicals.com
The industrial production of this compound derivatives, especially phthalic anhydride, is primarily achieved through the catalytic oxidation of ortho-xylene or naphthalene. wikipedia.orgatamanchemicals.com This process underscores the compound's central role as a bridge between basic petrochemical feedstocks and a vast array of consumer and industrial products. scribd.com
Structure
3D Structure
Properties
IUPAC Name |
phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIFLGASWRNHJ-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583975 | |
| Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70838-83-4 | |
| Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalic acid-carboxy-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Phthalic Acid and Its Key Derivatives
Industrial-Scale Synthesis of Phthalic Acid and Phthalic Anhydride (B1165640)
The commercial production of this compound is predominantly achieved through its anhydride, phthalic anhydride. This important industrial chemical is synthesized on a large scale primarily via the catalytic oxidation of two main feedstocks: naphthalene (B1677914) and ortho-xylene.
Catalytic Oxidation of Naphthalene and o-Xylene (B151617)
The modern industrial synthesis of phthalic anhydride involves the vapor-phase oxidation of either naphthalene or o-xylene. wikipedia.org Historically, naphthalene was the first raw material used for this process. douwin-chem.com The reaction involves passing a mixture of vaporized naphthalene and compressed air over a catalyst at elevated temperatures. epa.gov
A more contemporary and atom-economical method utilizes o-xylene as the feedstock. wikipedia.org In this process, filtered air is compressed, preheated, and mixed with vaporized o-xylene. epa.gov This mixture is then fed into a reactor containing the catalyst. epa.gov
The catalysts used in both processes are typically based on vanadium pentoxide (V₂O₅). wikipedia.orgscribd.com The reaction is highly exothermic, and the heat generated is often used for steam production. epa.govresearchgate.net The general chemical reactions are as follows:
From o-Xylene: C₆H₄(CH₃)₂ + 3 O₂ → C₆H₄(CO)₂O + 3 H₂O
From Naphthalene: C₁₀H₈ + 4.5 O₂ → C₆H₄(CO)₂O + 2 H₂O + 2 CO₂
The choice between naphthalene and o-xylene as a feedstock often depends on price and availability, with o-xylene generally being favored due to higher yields. epa.gov The reactor effluent, containing crude phthalic anhydride, is then cooled and purified through a series of condensers and distillation steps. epa.govscribd.com
Reactors for these processes can be either fixed-bed or fluidized-bed. icheme.orggoogle.com Fixed-bed reactors typically consist of tubes packed with the catalyst, with a cooling medium circulating on the outside to manage the reaction temperature. icheme.orgwvu.edu Fluidized-bed reactors use a finely powdered catalyst that is suspended by the upward flow of the reactant gases. icheme.orggoogle.com
Table 1: Comparison of Industrial Feedstocks for Phthalic Anhydride Production
| Feature | Naphthalene | o-Xylene |
| Reaction Type | Catalytic vapor-phase oxidation | Catalytic vapor-phase oxidation |
| Catalyst | Vanadium pentoxide (V₂O₅) based | Vanadium pentoxide (V₂O₅) based |
| Reactor Type | Fixed-bed or Fluidized-bed | Fixed-bed or Fluidized-bed |
| Key Advantage | Historical precedent | Higher yield, more atom-economical wikipedia.orgepa.gov |
Process Optimization and Catalyst Development in Industrial Production
Modern catalysts are often multi-layered systems, with different catalyst compositions along the reactor length to control the reaction profile and minimize the formation of by-products such as maleic anhydride and benzoic acid. researchgate.netntnu.no These catalysts are typically composed of vanadium pentoxide supported on titanium dioxide (TiO₂), often in its anatase form. rsc.orgtandfonline.com
The performance of these catalysts can be enhanced by the addition of promoters. tandfonline.comtandfonline.com For instance, the inclusion of substances like phosphorus, niobium, and antimony has been shown to improve catalyst performance. tandfonline.comtandfonline.com The physical and chemical properties of the catalyst, such as surface area and the oxidation state of vanadium, are crucial for its activity and selectivity. tandfonline.comtandfonline.com The presence of V(IV) is believed to decrease selectivity towards phthalic anhydride. tandfonline.comtandfonline.com
Process optimization also involves careful control of reaction conditions, including temperature, pressure, and reactant concentrations. zbaqchem.com For example, operating temperatures are typically in the range of 340-385°C. scribd.com The development of detailed kinetic models and process simulations has been instrumental in understanding and optimizing these complex reaction systems. wvu.eduaiche.org These models help in predicting reactor performance and identifying optimal operating conditions to maximize phthalic anhydride production while minimizing undesirable side reactions. core.ac.ukresearchgate.net
Emerging and Sustainable Synthesis Approaches for this compound
In response to growing environmental concerns and the desire for more sustainable chemical production, researchers are exploring alternative routes to this compound that move away from traditional petrochemical feedstocks.
Bio-Based Synthesis Routes from Biomass
A promising area of research is the production of this compound from renewable biomass resources. One notable approach involves the use of furan, a compound that can be derived from biomass, which undergoes a Diels-Alder reaction with maleic anhydride, followed by dehydration, to produce phthalic anhydride. rsc.org This process can be catalyzed by an acid resin. rsc.org
Another bio-based route starts from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derivable from lignocellulosic biomass. rsc.org A conceptual process has also been designed to produce this compound from corn stover, an agricultural residue, highlighting the potential for utilizing waste biomass. rsc.org
Alternative Chemical Synthesis Pathways
Beyond biomass, other novel chemical synthesis pathways are being investigated. One such method involves the ozonation of naphthalene to produce phthalic anhydride. rsc.org Another alternative is the liquid-phase oxidation of o-xylene, which can be carried out using a catalyst system based on cobalt, manganese, and bromine in an acetic acid solvent. chemcess.com This process, known as the Sisas Process, involves the two-step oxidation of o-xylene first to o-toluic acid, which is then further oxidized to phthalic anhydride. chemcess.com
Other less common synthetic methods reported include the reaction of bromobenzene (B47551) with carbon monoxide in the presence of sodium carbonate and a nickel carbonyl catalyst. rsc.org
Synthetic Routes to this compound Derivatives
Phthalic anhydride is a versatile intermediate used to synthesize a wide range of derivatives with various industrial applications.
The most significant application of phthalic anhydride is in the production of phthalate (B1215562) esters, which are widely used as plasticizers, particularly for polyvinyl chloride (PVC). wikipedia.org The synthesis of these esters is typically a two-step process. First, phthalic anhydride reacts with an alcohol in an alcoholysis reaction to form a monoester. wikipedia.org The second esterification step to form the diester is more challenging and often requires the removal of water to drive the reaction to completion. wikipedia.org
C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O
Other important derivatives are synthesized through reactions involving the anhydride ring. For example, hydrolysis of phthalic anhydride with water yields this compound. wikipedia.org This reaction is reversible, and this compound can be easily dehydrated back to the anhydride by heating above 180°C. wikipedia.org
Heating phthalic anhydride with ammonia (B1221849) results in the formation of phthalimide (B116566) with high yields. wikipedia.org Phthalimide itself is a precursor for the synthesis of other compounds, such as anthranilic acid. chemcess.comyoutube.com
Furthermore, phthalic anhydride is a key reactant in the synthesis of various dyes and pigments. For instance, it reacts with resorcinol (B1680541) to produce fluorescein (B123965) and with phenol (B47542) to create phenolphthalein, both in the presence of an acid catalyst. chemcess.com It is also used in the synthesis of anthraquinone (B42736) derivatives through a Friedel-Crafts reaction with benzene (B151609) derivatives followed by ring closure. chemcess.com
Table 2: Key this compound Derivatives and their Synthesis
| Derivative | Reactants | Key Reaction Type |
| Phthalate Esters | Phthalic anhydride, Alcohol | Alcoholysis/Esterification wikipedia.org |
| This compound | Phthalic anhydride, Water | Hydrolysis wikipedia.org |
| Phthalimide | Phthalic anhydride, Ammonia | Ammonolysis wikipedia.org |
| Fluorescein | Phthalic anhydride, Resorcinol | Electrophilic Aromatic Substitution |
| Phenolphthalein | Phthalic anhydride, Phenol | Electrophilic Aromatic Substitution chemcess.com |
| Anthraquinone Derivatives | Phthalic anhydride, Benzene derivatives | Friedel-Crafts Acylation/Ring Closure chemcess.com |
Esterification for Phthalate Ester Production
The industrial synthesis of phthalate esters, which are primarily used as plasticizers, originates from phthalic anhydride. The process is a Fischer esterification involving the reaction of phthalic anhydride with an excess of a specific alcohol. encyclopedia.pubnih.gov This conversion is typically a two-step process conducted in a single pot. wikipedia.orgresearchgate.net
The initial reaction is the rapid formation of a monoester, which occurs through a facile addition-displacement pathway where the alcohol attacks the anhydride. wikipedia.orgresearchgate.net The second esterification step, which converts the monoester into the diester, is significantly slower and more challenging. wikipedia.orgresearchgate.net This second step is an equilibrium reaction that requires elevated temperatures to drive off the water produced, thereby shifting the equilibrium toward the product. wikipedia.orgresearchgate.net
C_6H_4(CO)_2O + ROH → C_6H_4(CO_2R)(CO_2H) C_6H_4(CO_2R)(CO_2H) + ROH ⇌ C_6H_4(CO_2R)_2 + H_2O
A variety of catalysts are employed to facilitate this reaction and improve yields. While traditional catalysts like sulfuric acid and hydrochloric acid are effective, they can be corrosive and lead to colored byproducts. researchgate.netgoogle.com Modern methodologies utilize a range of catalysts to overcome these limitations. Sulfonic acids, for instance, are excellent catalysts for this reaction, allowing for rapid conversion with controlled temperatures to minimize the formation of olefin byproducts. google.com Metal-based catalysts are also common, with compounds based on tin, zirconium, and titanium being frequently used. wikipedia.orggoogle.com Tetra-isopropyl titanate (TIPT) is a preferred commercial catalyst due to the low concentration of catalyst needed. google.com More recent research has explored the use of iron(III) chloride (FeCl₃) as a Lewis acid catalyst, which effectively promotes the nucleophilic addition of alcohols to phthalic anhydride at lower temperatures (50-100°C). researchgate.net Additionally, highly acidic, functionalized dicationic ionic liquids (FDCILs) have been developed as green, reusable catalysts that can achieve diester yields of up to 98.8%. ias.ac.in
The properties of the final phthalate ester are determined by the alcohol used in the synthesis, with about 30 different alcohols having been used for commercially important phthalates. wikipedia.org Lower molecular weight phthalates like dimethyl phthalate and diethyl phthalate are produced using methanol (B129727) and ethanol (B145695), respectively. encyclopedia.pub Higher molecular weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), are synthesized from larger alcohols like 2-ethylhexanol. wikipedia.org
| Catalyst Type | Specific Example(s) | Typical Reaction Conditions | Key Findings/Advantages | Citation(s) |
|---|---|---|---|---|
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Reflux temperature | Traditional, effective but corrosive; can cause byproducts. | researchgate.netgoogle.com |
| Sulfonic Acid | Aliphatic or Aromatic Sulfonic Acids | Up to 186°C, controlled to prevent olefin formation. | Rapid conversion, good yield, less olefin formation than H₂SO₄. | google.com |
| Lewis Acid | Iron(III) Chloride (FeCl₃) | 50°C or 100°C | Operates at lower temperatures, provides very good yields of diesters. | researchgate.net |
| Titanate | Tetra-isopropyl titanate (TIPT) | High temperature | Commercially preferred, low catalyst amount needed, less ether byproducts. | google.com |
| Ionic Liquid | Functionalized Dicationic Ionic Liquids (FDCILs) | Optimized temperatures per alcohol (e.g., 120-140°C) | Green catalyst, reusable, high yields (up to 98.8%), easy product separation. | ias.ac.in |
Synthesis of Phthalimides and Related Nitrogen Heterocycles
Phthalimides are crucial intermediates in organic synthesis, most notably for the preparation of primary amines via the Gabriel synthesis. wikipedia.orgbyjus.com The most common methods for synthesizing the parent phthalimide involve the reaction of phthalic anhydride with a nitrogen source.
Classical methods include heating phthalic anhydride with aqueous ammonia or fusing it with ammonium (B1175870) carbonate. byjus.comorgsyn.org A highly efficient, solvent-free approach involves melting phthalic anhydride with urea (B33335) at temperatures around 130-135°C. pierpalab.com The mechanism begins with the nucleophilic attack of urea on the anhydride, leading to a ring-opening, followed by an intramolecular ring-closing reaction that forms the stable five-membered imide ring and releases carbamic acid. pierpalab.com To accelerate this process and improve yields, microwave-assisted synthesis has been developed. This technique, often in the presence of a catalytic amount of a high-dielectric solvent like DMF, can reduce reaction times to mere seconds and produce quantitative yields of highly pure product.
The primary application of phthalimide is in the Gabriel synthesis, a reliable method for forming primary amines from primary alkyl halides, avoiding the over-alkylation common with ammonia. byjus.comunacademy.com The process has three main steps:
Deprotonation: Phthalimide is weakly acidic and is treated with a base, typically alcoholic potassium hydroxide (B78521) (KOH), to form potassium phthalimide. The resulting imide anion is a potent nucleophile. byjus.comlibretexts.org
N-Alkylation: The phthalimide anion undergoes a nucleophilic substitution (S_N2) reaction with a primary alkyl halide, yielding an N-alkylphthalimide. wikipedia.orgnrochemistry.com This method generally fails with secondary alkyl halides due to steric hindrance. wikipedia.orgunacademy.com
Cleavage: The final primary amine is liberated from the N-alkylphthalimide. This can be achieved through acidic or basic hydrolysis, which yields this compound as a byproduct. libretexts.org However, the most common method is the Ing-Manske procedure, which involves hydrazinolysis. wikipedia.org Reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄) in a refluxing solvent like ethanol produces the desired primary amine along with a stable, insoluble phthalhydrazide (B32825) precipitate, which can be challenging to separate from the reaction mixture. wikipedia.orgnrochemistry.com
| Method | Reagents | Conditions | Product(s) | Key Features | Citation(s) |
|---|---|---|---|---|---|
| Ammonolysis | Phthalic anhydride, aqueous ammonia (28%) | Heated to ~300°C | Phthalimide | High yield (95-97%), simple procedure. | orgsyn.org |
| Urea Fusion | Phthalic anhydride, urea | Melted together (~133°C) | Phthalimide | Solvent-free, solidifies upon completion. | pierpalab.com |
| Microwave-Assisted Synthesis | Phthalic anhydride, urea, cat. DMF | Microwave irradiation (e.g., 700W) for seconds | Phthalimide | Extremely fast, quantitative yield, environmentally benign. | |
| Gabriel Synthesis (Alkylation) | Potassium phthalimide, primary alkyl halide | Solvents like DMF, DMSO | N-Alkylphthalimide | Efficient S_N2 reaction; avoids over-alkylation. | nrochemistry.com |
| Gabriel Synthesis (Cleavage) | N-Alkylphthalimide, hydrazine hydrate | Refluxing ethanol | Primary amine, Phthalhydrazide | Mild, neutral conditions (Ing-Manske procedure). | wikipedia.orgnrochemistry.com |
Formation of Other Functionally Substituted this compound Derivatives
Beyond esters and imides, this compound and its anhydride serve as precursors to a variety of other functionally substituted derivatives. These syntheses can involve modification of the carboxyl groups or direct functionalization of the aromatic ring.
A modern approach to creating substituted this compound esters involves the direct C-H functionalization of benzamides. A Palladium(II)-catalyzed alkoxycarbonylation of aromatic C-H bonds using alkyl chloroformates has been developed. rsc.org This method allows for the introduction of an ester group onto the benzene ring of a benzamide (B126), which can then be further manipulated. The directing group on the benzamide can be removed to access substituted this compound esters (PAEs), demonstrating a versatile and scalable protocol. rsc.org
Functionalization can also occur at the imide nitrogen. Phthalimide reacts with halogens or hypohalous acids in the presence of a base to form N-halophthalimides, such as N-bromophthalimide or N-chlorophthalimide. scholarsresearchlibrary.com These compounds are useful reagents in organic synthesis.
Furthermore, the carboxylic acid groups can be transformed into peroxy acids. For example, treating phthalic anhydride with alkaline hydrogen peroxide in the cold, followed by acidification, yields monoperthis compound. byjus.com This derivative is a useful oxidizing agent.
This compound itself can also be employed as a bifunctional Brønsted acid catalyst. Its unique structure allows it to catalyze multi-component reactions, such as the Biginelli synthesis of dihydropyrimidinones and the domino condensation for forming substituted dihydro-2-oxypyrroles under environmentally benign conditions. scilit.com
Chemical Reactivity and Transformation Mechanisms of Phthalic Acid
Acid-Base Equilibria and Carboxylic Acid Reactivity
Phthalic acid, a 1,2-benzenedicarboxylic acid, is characterized as a weak dibasic acid. atamanchemicals.comturito.com Its acidic nature stems from the two carboxylic acid groups attached to a benzene (B151609) ring. nih.gov The dissociation of these protons occurs in a stepwise manner, each step defined by a distinct acid dissociation constant (pKa). The first proton is lost from a neutral molecule, while the second is removed from an anion that already possesses a negative charge, making the second dissociation electrostatically less favorable. achieversdream.com.sg This results in two different pKa values.
The pKa values for this compound are widely reported, with slight variations depending on the experimental conditions. Commonly cited values are pKa1 = 2.89 and pKa2 = 5.51. atamanchemicals.comwikipedia.orgchemicalbook.com These values indicate that this compound is a stronger acid than benzoic acid, which has a pKa of approximately 4.2. The proximity of the two carboxylic acid groups in this compound influences their acidity. The electron-withdrawing nature of one carboxylic group enhances the acidity of the other.
As a carboxylic acid, this compound undergoes typical reactions with bases to form salts. For instance, it reacts with strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to produce phthalate (B1215562) salts. chemcess.com The resulting salts can be either soluble in water, such as those formed with alkali metals, or insoluble, like calcium and magnesium phthalates. chemcess.com The monopotassium salt, potassium hydrogen phthalate, is a primary standard in analytical chemistry due to its stability and purity. atamanchemicals.comwikipedia.org
The acid-base equilibria of this compound are also influenced by the solvent medium. Studies in mixed solvents, such as acetonitrile-water mixtures, have shown that the pKa values are dependent on the solvent composition. Similarly, in saline media containing salts like NaCl and CaCl2, the dissociation constants are affected by the ionic strength and the formation of ion pairs between phthalate and the cations in the solution. nih.gov
Reduction Reactions of this compound
The reduction of this compound can yield different products depending on the reducing agent and reaction conditions. A notable reduction reaction involves the use of sodium amalgam in the presence of water, which results in the formation of a 1,3-cyclohexadiene (B119728) derivative. atamanchemicals.comwikipedia.org
Catalytic hydrogenation of this compound has been investigated using various catalysts, leading to a range of products. For instance, hydrogenation over a 5% Pd/C catalyst can selectively reduce the aromatic ring, yielding cyclohexane-1,2-dicarboxylic acid with high conversion rates. researchgate.netasianpubs.org In contrast, using a 5% Ru/C catalyst at elevated temperatures can lead to further reduction, or hydrogenolysis, of the carboxylic acid groups. researchgate.netasianpubs.org
The choice of catalyst can be highly selective. For example, a Ru-Sn/Al2O3 catalyst has been observed to selectively hydrogenate one of the carboxylic groups of this compound to form phthalide (B148349), rather than reducing both groups to form 1,2-benzenedimethanol (B1213519) or 2-hydroxymethyl benzoic acid. researchgate.net Similarly, rhodium-nickel bimetallic nanoparticles on an aluminated silica (B1680970) support (RhNi/Al-SBA-15) have been used for the hydrogenation of phthalates to produce non-phthalate plasticizers. researchgate.net The reduction of this compound and its derivatives like phthalimide (B116566) to phthalide can also be achieved with metals such as zinc, tin, and aluminum under both acidic and alkaline conditions. chemicalforums.com
Cyclization Reactions and Anhydride (B1165640) Formation
A key reaction of this compound is its intramolecular cyclization to form phthalic anhydride. This dehydration reaction is typically achieved by heating this compound to temperatures above its melting point, around 210°C, leading to the elimination of a water molecule. chemcess.comwikipedia.org The formation of the five-membered anhydride ring is a facile process due to the ortho positioning of the two carboxylic acid groups.
Phthalic anhydride is a commercially significant chemical and is often the starting material for the synthesis of this compound derivatives, rather than the other way around. atamanchemicals.com It can be produced by the catalytic oxidation of naphthalene (B1677914) or o-xylene (B151617), followed by hydrolysis to yield this compound if needed. chemcess.com The hydrolysis of phthalic anhydride in hot water is a reversible process, and upon heating above 180°C, this compound readily dehydrates back to phthalic anhydride. wikipedia.org
The mechanism of anhydride formation from the acid involves the intramolecular attack of the hydroxyl group of one carboxylic acid on the carbonyl carbon of the other, followed by the elimination of water. This process can be catalyzed by acidic conditions. zbaqchem.com Phthalic anhydride is a versatile intermediate and can undergo various reactions, including hydrolysis, alcoholysis, and ammonolysis. wikipedia.org For example, reaction with ammonia (B1221849) can lead to the formation of phthalimide. wikipedia.org
Derivatization Reactions for Functional Material Precursors
This compound and its anhydride are important precursors for the synthesis of a wide range of functional materials. The most prominent derivatization reaction is esterification to produce phthalate esters, commonly known as phthalates. atamanchemicals.comnih.gov This reaction is typically carried out by reacting phthalic anhydride with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid. chemcess.comresearchgate.net The process involves a two-step mechanism: the rapid formation of a monoester followed by a slower second esterification to form the diester. wikipedia.org
Phthalate esters are widely used as plasticizers to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC). nih.govgst-chem.com The properties of the resulting phthalate can be tailored by varying the alcohol used in the synthesis. wikipedia.org
Beyond plasticizers, this compound derivatives are precursors to other functional materials. For example, phthalic anhydride is used in the synthesis of dyes and pigments. gst-chem.com The reaction of phthalic anhydride with phenols can produce phthalein dyes, such as phenolphthalein, and with resorcinol (B1680541), it yields fluorescein (B123965). chemcess.com It is also a key component in the production of alkyd and unsaturated polyester (B1180765) resins, which are used in paints, coatings, and fiberglass-reinforced plastics. gst-chem.comresearchgate.net
Furthermore, derivatization of this compound can be used to create precursors for pharmaceuticals and other specialty chemicals. For instance, the reaction of phthalic anhydride with amines can yield N-substituted phthalimides, which are important intermediates in organic synthesis. pharmainfo.in The reaction of phthalic anhydride with amino acids is a basis for pre-column derivatization in HPLC analysis. sigmaaldrich.com
Environmental Behavior and Biodegradation of Phthalic Acid and Its Esters
Environmental Occurrence and Distribution Patterns
The release of PAEs from consumer and industrial products results in their distribution throughout the environment, including agricultural soils, aquatic ecosystems, and the atmosphere. nih.govfrontiersin.org
Spatiotemporal Distribution in Agricultural Soils
Phthalic acid esters are frequently detected in agricultural soils, with concentrations varying based on farming practices and proximity to pollution sources. The use of plastic films for mulching is a significant contributor to PAE contamination in these environments. mdpi.comfrontiersin.org
A study investigating PAE accumulation in maize and cabbage fields found that the total content of five common PAEs ranged from 156.19 to 566.1 µg/kg in maize fields and 252.48 to 559.07 µg/kg in cabbage fields, with concentrations increasing with the number of years of film mulching. mdpi.com Among the detected PAEs, di-n-butyl phthalate (B1215562) (DnBP) and di(2-ethylhexyl) phthalate (DEHP) showed the most significant increases over time, with DEHP being the most abundant. mdpi.com Another study in Xinjiang, China, detected five types of PAEs in agricultural soil, with total concentrations ranging from 7.29 to 1064.1 μg/kg. mdpi.com The primary pollutants in this study were identified as DBP, DEHP, and Dimethyl phthalate (DMP). mdpi.com
The application of organic fertilizers, such as manure and sewage sludge, has also been linked to higher concentrations of PAEs in agricultural soils compared to soils treated with inorganic fertilizers. researchgate.net Research in central Moravia on fields growing winter wheat, winter oilseed rape, and flint corn reported soil DBP values from 0.28 to 1.59 mg/kg and DEHP values from <0.03 to 0.73 mg/kg. researchgate.net The highest concentrations were found in the soil that received the most organic fertilization. researchgate.net
The following table summarizes the concentrations of various phthalate esters found in agricultural soils from different studies.
| Phthalate Ester | Concentration Range (µg/kg) | Location/Crop | Source |
| Total of 5 PAEs | 156.19 - 566.1 | Maize fields | mdpi.com |
| Total of 5 PAEs | 252.48 - 559.07 | Cabbage fields | mdpi.com |
| Total of 5 PAEs | 7.29 - 1064.1 | Facility agriculture in Xinjiang | mdpi.com |
| Di-n-butyl phthalate (DBP) | 280 - 1590 | Central Moravia (various crops) | researchgate.net |
| Di(2-ethylhexyl) phthalate (DEHP) | <30 - 730 | Central Moravia (various crops) | researchgate.net |
Presence in Aquatic Ecosystems (Water, Sediments)
This compound esters are pervasive in aquatic environments, including rivers, lakes, and marine waters, as well as in the corresponding sediments. frontiersin.orgnih.gov Their entry into these ecosystems is primarily through atmospheric deposition, and the discharge of industrial and municipal wastewater and landfill leachate. deswater.com
Studies have shown a wide range of PAE concentrations in surface waters, from nanogram per liter (ng/L) to microgram per liter (µg/L) levels. frontiersin.org For instance, research in Poland and Germany found DEP, DBP, BBP, and DEHP in water at concentrations ranging from 0–200, 0–380, 0–50, and 0–60 ng/L, respectively. deswater.com In China's Taihu Lake, the total concentration of sixteen PAEs ranged from 0.02 to 16 µg/L, with DnBP, DEHP, and di-i-butyl phthalate (DiBP) being the dominant compounds. mdpi.com
Due to their hydrophobic nature, many PAEs tend to adsorb to particulate matter and accumulate in sediments. nih.govdeswater.com Consequently, sediment concentrations are often significantly higher than those in the overlying water column. deswater.com A study of a freshwater lake system in the Lesser Himalayas found that the concentrations of PAEs in surface sediment samples varied from 6 to 357 ng/g dry weight, with dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) being the most abundant. nih.gov In a separate study, bottom sediments from selected sites showed individual phthalate contents as high as 34.8 mg/kg dry weight. deswater.com
The table below presents a summary of phthalate concentrations detected in various aquatic environments.
| Phthalate Ester | Concentration in Water | Concentration in Sediment | Location | Source |
| DEP | 0-200 ng/L | - | Poland/Germany | deswater.com |
| DBP | 0-380 ng/L | - | Poland/Germany | deswater.com |
| BBP | 0-50 ng/L | - | Poland/Germany | deswater.com |
| DEHP | 0-60 ng/L | up to 7,100 µg/kg DW | Poland/Germany | deswater.com |
| Total of 16 PAEs | 0.02-16 µg/L | - | Taihu Lake, China | mdpi.com |
| Total PAEs | - | 6-357 ng/g dw | Lesser Himalayas | nih.gov |
| Individual Phthalates | - | up to 34.8 mg/kg DW | Various | deswater.com |
Atmospheric Presence and Transport
This compound esters are semi-volatile organic compounds that can be found in both the gaseous and particulate phases of the atmosphere. nih.govacs.org This allows for their long-range atmospheric transport, contributing to their presence in remote areas. mdpi.com
A study in Hanoi, Vietnam, found total PAE concentrations in indoor and ambient air to be in the range of 320–4770 ng/m³ and 35.9–133 ng/m³, respectively. researcher.life DEHP was the most abundant PAE in all air samples. researcher.life Research conducted over the South China Sea detected seven PAEs in both gaseous and particle phases, with total concentrations ranging from 2.83 to 58.9 ng/m³. acs.org The predominant PAEs were DiBP, DnBP, and DEHP. acs.org
The atmospheric half-lives of PAEs vary depending on the specific compound. For instance, DEHP, BBP, and DnBP are degraded more rapidly, while DEP and DMP are more persistent during atmospheric transport. acs.org The partitioning of higher molecular weight PAEs like DEHP to particles may reduce their photolysis rates, thereby increasing their atmospheric persistence. acs.org
Abiotic Transformation Pathways
Once in the environment, this compound esters can undergo various abiotic transformation processes, primarily photodegradation and hydrolysis. deswater.comresearchgate.net
Photodegradation Mechanisms and Kinetics
Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for PAEs, particularly in aquatic environments and the atmosphere. deswater.com The rate and mechanism of photodegradation can be influenced by factors such as the specific PAE, the presence of photosensitizing substances, and the environmental matrix. nih.govmdpi.com
Studies have shown that different PAEs exhibit varying susceptibility to photodegradation. Under UV irradiation, the degradation rate of PAEs often increases with the length of the alkyl chain, with DBP degrading faster than DEP, which in turn degrades faster than DMP. frontiersin.orgresearchgate.net The presence of a photocatalyst like titanium dioxide (TiO₂) can significantly enhance the degradation rate. In a UV/TiO₂ system, the removal efficiencies for DMP, DEP, and DBP were up to 93.03%, 92.64%, and 92.50% within 90 minutes, respectively. frontiersin.orgresearchgate.net
The mechanisms of photodegradation can also differ. In a simple UV system, the primary reaction involves the cleavage of the C-C bond of the aromatic ring and the aliphatic chain. frontiersin.orgnih.gov In the presence of TiO₂, hydroxyl radicals are the main oxidative species, leading to hydroxylation and hydrolysis of the PAE molecule. frontiersin.orgnih.gov This can result in the formation of various byproducts, including this compound, benzoic acid, and smaller organic molecules. frontiersin.orgmdpi.comnih.gov
The half-lives for the photodegradation of PAEs can range from hours to days, depending on the conditions. For example, under simulated sunlight, the half-life of di-n-octyl phthalate (DOP) in dichloromethane (B109758) was 3.77 hours, while in water it was 3.99 days. nih.gov
Hydrolytic Degradation Processes
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phthalate esters, this process involves the cleavage of the ester bonds, leading to the formation of a monoester and an alcohol in the first step, and ultimately this compound and a second alcohol molecule in the second step. researchgate.net
While phthalate esters are susceptible to hydrolysis, the rates are generally slow under typical environmental conditions. deswater.comresearchgate.net The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.netacs.org For instance, the degradation of diethyl phthalate (DEP) is significantly accelerated at a pH above 11 due to increased hydrolysis. acs.org
In general, biodegradation is considered the dominant degradation process for PAEs in most environmental compartments, with the exception of the atmosphere where photooxidation is more rapid. researchgate.net However, hydrolysis remains an important abiotic transformation pathway, particularly in environments with extreme pH conditions or over long time scales. mdpi.comresearchgate.net
Biotic Degradation Mechanisms (Biodegradation)
The microbial breakdown of this compound is a critical process for its removal from the environment. The strategies employed by microorganisms differ fundamentally depending on the presence or absence of oxygen. d-nb.infonih.govnih.gov Aerobic bacteria utilize oxygen-dependent enzymes to hydroxylate and cleave the aromatic ring, whereas anaerobic bacteria employ an entirely different set of enzymes to activate and decarboxylate the molecule without the direct involvement of oxygen. d-nb.infonih.govresearchgate.net
Aerobic Biodegradation Pathways of this compound
Under aerobic conditions, the biodegradation of this compound by microorganisms is an oxidative process. researchgate.net The general strategy involves the enzymatic introduction of hydroxyl groups onto the benzene (B151609) ring by dioxygenases, which facilitates subsequent decarboxylation and ring cleavage. d-nb.infonews-medical.net This process ultimately converts this compound into intermediates of central metabolism, such as those in the tricarboxylic acid (TCA) cycle. oup.com In nearly all studied aerobic microorganisms, the degradation pathways for this compound isomers converge on the formation of protocatechuate (3,4-dihydroxybenzoate), a key central intermediate in the catabolism of many aromatic compounds. d-nb.inforesearchgate.netnih.gov
The conversion of this compound to protocatechuate typically involves three main steps:
Dioxygenation: An initial attack by a dioxygenase enzyme introduces two hydroxyl groups, forming a cis-dihydroxy-dihydro-phthalic acid intermediate. d-nb.inforesearchgate.net
Dehydrogenation: A dehydrogenase enzyme then aromatizes this intermediate to form a dihydroxy-phthalic acid. d-nb.inforesearchgate.net
Decarboxylation: Finally, a decarboxylase removes a carboxyl group to yield protocatechuate. d-nb.inforesearchgate.net
Table 1: Key Enzymes and Intermediates in Aerobic this compound Degradation
| Step | Enzyme Class | Specific Enzyme Example | Substrate | Product | Citation |
|---|---|---|---|---|---|
| 1. Dioxygenation | Rieske non-heme iron dioxygenases | Phthalate 4,5-dioxygenase | This compound | cis-4,5-dihydroxy-dihydro-phthalic acid | d-nb.inforesearchgate.netresearchgate.net |
| Phthalate 3,4-dioxygenase | This compound | cis-3,4-dihydroxy-dihydro-phthalic acid | researchgate.netresearchgate.net | ||
| Phthalate 2,3-dioxygenase | This compound | cis-2,3-dihydroxy-dihydro-phthalic acid | d-nb.inforesearchgate.net | ||
| 2. Dehydrogenation | cis-dihydrodiol dehydrogenases | cis-diol-dehydrogenase | cis-dihydroxy-dihydro-phthalic acid | Dihydroxy-phthalic acid | d-nb.inforesearchgate.netresearchgate.net |
| 3. Decarboxylation | Cofactor-free decarboxylases | 4,5-dihydroxyphthalate decarboxylase | 4,5-dihydroxythis compound | Protocatechuate | d-nb.inforesearchgate.netnih.gov |
The initial and committing step in the aerobic degradation of this compound is the dihydroxylation of the aromatic ring, catalyzed by two-component Rieske non-heme iron dioxygenases. d-nb.inforesearchgate.net These enzymes incorporate both atoms of a molecular oxygen (O₂) molecule into the substrate. Depending on the specific enzyme and the host organism (Gram-negative vs. Gram-positive bacteria), the attack can occur at different positions on the phthalate molecule. researchgate.net
Phthalate 4,5-dioxygenase: This enzyme, commonly found in Gram-negative bacteria, attacks the C4 and C5 positions to yield cis-4,5-dihydro-4,5-dihydroxy-phthalic acid. researchgate.net
Phthalate 3,4-dioxygenase: Predominantly found in Gram-positive bacteria, this enzyme produces cis-3,4-dihydro-3,4-dihydroxy-phthalic acid. researchgate.netresearchgate.net
In both cases, the resulting cis-dihydrodiol is a substrate for a dehydrogenase, which oxidizes it to an aromatic dihydroxyphthalate intermediate (e.g., 4,5-dihydroxyphthalate). researchgate.net This intermediate is then decarboxylated to form protocatechuate. researchgate.net The protocatechuate subsequently undergoes ring cleavage by either intradiol or extradiol dioxygenases, which break the bond between or adjacent to the two hydroxyl groups, respectively, funneling the products into the β-ketoadipate pathway and eventually the TCA cycle. d-nb.infooup.com
A less common, alternative pathway has been identified that involves a phthalate-2,3-dioxygenase. d-nb.inforesearchgate.net This enzyme leads to the formation of 2,3-dihydroxybenzoate, which is then directly cleaved by a 3,4-dioxygenase. d-nb.info
Following the initial dihydroxylation and subsequent dehydrogenation, the resulting dihydroxyphthalate intermediate undergoes decarboxylation. d-nb.inforesearchgate.net This step is crucial as it forms protocatechuate, a common intermediate in the degradation of many aromatic compounds. d-nb.infonih.gov The enzymes responsible, such as 4,5-dihydroxyphthalate decarboxylase, are typically cofactor-free decarboxylases. d-nb.inforesearchgate.netnih.gov The positioning of a hydroxyl group ortho or para to one of the carboxyl groups in the intermediate is essential for this downstream decarboxylation reaction to proceed. researchgate.net
Once protocatechuate is formed, it is further metabolized via ring-cleavage pathways. oup.com
Ortho (intradiol) cleavage: Protocatechuate 3,4-dioxygenase cleaves the aromatic ring between the two hydroxyl groups.
Meta (extradiol) cleavage: Protocatechuate 4,5- or 2,3-dioxygenases cleave the ring at a bond adjacent to the hydroxyl groups. d-nb.info
These cleavage reactions yield aliphatic acids that are further processed through established metabolic routes like the β-ketoadipate pathway, ultimately being mineralized to carbon dioxide and water. oup.comredalyc.org
Dioxygenase-Mediated Ring Cleavage Pathways
Anaerobic Biodegradation Pathways of this compound
In the absence of oxygen, microorganisms employ a completely different biochemical strategy to degrade this compound. d-nb.infonih.gov Anaerobic degradation avoids the use of oxygenases and instead activates the phthalate molecule by converting it into a reactive thioester with coenzyme A (CoA). d-nb.infonews-medical.net This initial activation is followed by a mechanistically challenging decarboxylation step that yields benzoyl-CoA, the central and universal intermediate in the anaerobic degradation of most aromatic compounds. d-nb.infonih.govresearchgate.netasm.org
Table 2: Key Enzymes and Intermediates in Anaerobic this compound Degradation
| Step | Enzyme Class | Specific Enzyme Example | Substrate | Product | Citation |
|---|---|---|---|---|---|
| 1. Activation | Class III CoA Transferase | Succinyl-CoA:phthalate CoA transferase (SPT) | This compound + Succinyl-CoA | Phthaloyl-CoA + Succinate | nih.govnih.gov |
| AMP-forming CoA Ligase | Phthalate-CoA ligase (PCL) | This compound + ATP + CoA | Phthaloyl-CoA + AMP + PPi | nih.govresearchgate.net | |
| 2. Decarboxylation | UbiD Family Decarboxylase | Phthaloyl-CoA decarboxylase (PCD) | Phthaloyl-CoA | Benzoyl-CoA + CO₂ | d-nb.infonih.govresearchgate.netnews-medical.net |
The first step in anaerobic phthalate degradation is its activation to phthaloyl-CoA. nih.gov This is accomplished by one of two main enzyme types, depending on the bacterial species:
CoA Transferases: In denitrifying bacteria like Thauera and Aromatoleum species, phthalate is activated by a Class III CoA transferase. nih.govnih.gov Specifically, a succinyl-CoA:phthalate CoA transferase (SPT) catalyzes the transfer of the CoA moiety from succinyl-CoA to phthalate, forming phthaloyl-CoA and succinate. nih.govnih.gov This reaction is ATP-independent. nih.gov
CoA Ligases: In sulfate-reducing bacteria, such as Desulfosarcina cetonia, an ATP-dependent, AMP-forming CoA ligase is used. nih.govresearchgate.net This enzyme, known as isophthalate (B1238265):coenzyme A ligase (IPCL) in the case of isophthalate degradation, directly ligates CoA to the phthalate molecule at the expense of ATP, which is cleaved to AMP and pyrophosphate (PPi). researchgate.netnih.gov
The product of both mechanisms, phthaloyl-CoA, is known to be an extremely unstable intermediate with a half-life of only a few minutes, making its formation and subsequent conversion a significant biochemical challenge. nih.govnews-medical.netnih.gov
Following its formation, the highly labile phthaloyl-CoA is immediately decarboxylated to benzoyl-CoA. d-nb.infonih.gov This reaction is catalyzed by phthaloyl-CoA decarboxylase (PCD), an enzyme belonging to the UbiD family. nih.govnews-medical.net These enzymes utilize a unique prenylated flavin mononucleotide (prFMN) cofactor to perform the decarboxylation. d-nb.inforesearchgate.net
The conversion to benzoyl-CoA is a critical juncture, as benzoyl-CoA is the central intermediate for the anaerobic catabolism of a wide variety of aromatic compounds. d-nb.infonih.gov To overcome the instability of phthaloyl-CoA, phthalate-degrading anaerobic bacteria often produce a massive excess of the phthaloyl-CoA decarboxylase enzyme, ensuring the immediate capture and conversion of any phthaloyl-CoA that is formed. nih.gov
Once formed, benzoyl-CoA is dearomatized by an ATP-dependent benzoyl-CoA reductase and then enters a β-oxidation-like pathway, where its ring is cleaved hydrolytically. nih.gov This ultimately breaks down the molecule into smaller units like acetyl-CoA, which can be channeled into central metabolism for energy production and biosynthesis. nih.gov
Coenzyme A Ligase and Transferase Mechanisms
Enzymatic Degradation of this compound Esters (PAEs)
The enzymatic degradation of this compound esters (PAEs) is a critical process in the environmental breakdown of these widespread contaminants. The initial and most crucial step in the microbial metabolism of PAEs is the hydrolysis of the ester bonds. mdpi.comsemanticscholar.org This reaction is catalyzed by a class of enzymes known as hydrolases, which are pivotal in the detoxification and subsequent mineralization of PAE compounds. mdpi.comresearchgate.net
Phthalate Esterases and Hydrolases
Phthalate hydrolases are key enzymes belonging to the alpha/beta-fold superfamily of hydrolases that are responsible for the breakdown of PAEs. nih.govresearchgate.net These enzymes, which include esterases, lipases, and cutinases, exhibit a broad distribution in biological systems and are essential for environmental and industrial applications. nih.govnih.gov They function by cleaving the ester linkages in PAEs, a process that significantly reduces the toxicity and hydrophobicity of these compounds. nih.govfrontiersin.org The hydrolysis reaction breaks down PAEs into this compound (PA) and their corresponding alcohols. nih.govsanskritiias.com
Phthalate esterases show considerable structural and functional diversity. They can be monomeric, dimeric, or hexameric and typically operate efficiently in pH ranges of 7-10 and temperatures between 30°C and 70°C. researchgate.net These enzymes utilize a common acid-base-nucleophile catalytic mechanism to act on a variety of substrates. nih.govresearchgate.net Based on their substrate specificity and catalytic action, phthalate hydrolases are categorized into three main types:
Type I enzymes (Diesterases): These enzymes hydrolyze only one of the two ester bonds in a PAE molecule, converting a diester into a monoester. nih.govfrontiersin.orgnih.gov
Type II enzymes (Monoesterases): These are specific to the remaining ester bond in the monoester metabolite, hydrolyzing it to form this compound. nih.govfrontiersin.orgnih.gov
Type III enzymes: This versatile group of enzymes can hydrolyze both ester bonds of PAEs. nih.govfrontiersin.orgnih.gov
An example of a potent hydrolase is EstS1, an esterase from Sulfobacillus acidophilus which has been shown to effectively degrade high molecular weight phthalate esters like bis-(2-ethylhexyl) phthalate (DEHP). sanskritiias.combiorxiv.org Another novel hydrolase, DphAN1, from Acinetobacter sp. LUNF3, has demonstrated high activity in hydrolyzing diethyl phthalate (DEP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP) across a wide range of temperatures and pH levels. mdpi.com
Role of Specific Enzymes in Stepwise Hydrolysis
The biodegradation of PAEs typically occurs through a stepwise hydrolysis of the two ester bonds. nih.govfrontiersin.org This process conventionally relies on the efficient esterase systems of PAE-degrading bacteria. researchgate.net The first step involves the action of a dialkyl PAE hydrolase, or a Type I esterase, which cleaves one ester bond to produce a monoalkyl PAE and an alcohol. mdpi.comsemanticscholar.org This initial hydrolysis is considered the most critical step in the entire degradation pathway. mdpi.com
The resulting monoalkyl PAE, which is less toxic than the parent diester, is then acted upon by a monoalkyl PAE hydrolase (Type II esterase). mdpi.comfrontiersin.org This second hydrolysis step releases the second alcohol molecule and this compound (PA). semanticscholar.org In some microorganisms, two distinct enzymes are required to complete the degradation. For instance, Micrococcus sp. YGJ1 utilizes a DAP (dialkyl phthalate) esterase for the first hydrolysis and a MAP (monoalkyl phthalate) esterase for the second. semanticscholar.org Similarly, PatE hydrolase from Rhodococcus jostii RHA1 specifically targets monoalkyl PAEs. semanticscholar.org
However, some bacteria possess a single, highly efficient enzyme (Type III) that can catalyze both steps. nih.gov CarEW from Bacillus sp. K91 is one such enzyme, capable of hydrolyzing both carboxylic ester linkages in diisobutyl phthalate (DiBP). semanticscholar.org The this compound produced from this stepwise hydrolysis can then be further mineralized to carbon dioxide and water by aerobic microorganisms through the protocatechuate pathway. semanticscholar.orgredalyc.org
Microbial Community Dynamics and Metabolism
The complete mineralization of PAEs in the environment often requires the combined metabolic activities of diverse microbial communities. d-nb.info The degradation of the phthalate residue itself is often the rate-limiting step, particularly under anoxic conditions. d-nb.info
Isolation and Characterization of Phthalate-Degrading Microorganisms
A wide array of microorganisms capable of degrading PAEs have been isolated from various environments, including soil, water, sediment, and even the gastrointestinal tracts of animals. nih.gov To date, over 80 PAE-degrading bacterial strains from 36 different genera have been identified. nih.gov Prominent among these are species from the genera Pseudomonas, Rhodococcus, Acinetobacter, Bacillus, Gordonia, Sphingomonas, and Comamonas. nih.govpakbs.org
Researchers isolate these microorganisms by using enrichment cultures in mineral salt medium where a specific PAE, such as dibutyl phthalate (DBP), serves as the sole source of carbon and energy. pakbs.orgnih.govscispace.com For example, nineteen strains of DBP-degrading bacteria were isolated from activated sludge and water bodies in Tokyo, including species of Acinetobacter, Tsukamurella tyrosinosolvens, Ochrobactrum anthropi, and Staphylococcus saprophyticus. scispace.com Similarly, Pseudomonas putida strains have been isolated from crude oil-contaminated soil and shown to effectively degrade diethyl phthalate (DEP).
Gram-positive bacteria, such as those from the genera Rhodococcus and Gordonia, often exhibit a broader substrate spectrum, capable of degrading both low and high molecular weight PAEs. researchgate.netnih.gov In contrast, Gram-negative bacteria tend to be more effective at degrading low molecular weight PAEs. nih.gov Fungi, like Fusarium culmorum and Pleurotus ostreatus, and some marine algae have also been reported to mineralize PAEs. nih.gov
Metabolic Cooperation and Synergistic Degradation
The complete breakdown of complex PAEs is often achieved through the metabolic cooperation of different microbial species within a consortium. d-nb.inforesearchgate.net This synergistic interaction allows for the efficient mineralization of pollutants that a single species might not be able to degrade alone. asm.org
A classic example is the degradation of di-n-octyl phthalate (DOP), which is carried out by a co-culture of Gordonia sp. strain JDC-2 and Arthrobacter sp. strain JDC-32. d-nb.info In this partnership, the Gordonia species transforms DOP into this compound (PA), which is then degraded by the Arthrobacter species, an organism that cannot utilize DOP on its own. d-nb.info Similarly, a synergistic consortium of two strains was constructed to efficiently mineralize di-(2-ethylhexyl) phthalate (DEHP) under hyperosmotic stress, where metabolic exchange enhanced the stress tolerance of the community. asm.org Another study demonstrated that the cooperator Pseudomonas aeruginosa ZM03 enhanced the capacity of Arthrobacter nicotianae ZM05 to degrade dibutyl phthalate under pH stress. asm.org These interactions, often involving the exchange of metabolites or cofactors, are crucial for effective bioremediation in contaminated environments. researchgate.netasm.org
Environmental Transport Processes
The movement and distribution of this compound and its esters in the environment are governed by a combination of physical and chemical processes, including volatilization, leaching, adsorption, and degradation. mdpi.com These processes dictate the fate and potential exposure pathways of these compounds. mdpi.commdpi.com
Phthalates are introduced into the environment through various means, such as industrial effluents, the use and disposal of plastic products, wastewater irrigation, and the application of agrochemicals. mdpi.commdpi.com Once in the soil, PAEs can be transported to surface and groundwater through precipitation and runoff, or they can be released into the atmosphere via volatilization. mdpi.com
The transport behavior is heavily influenced by the specific properties of the PAE congener. Lighter, short-chain PAEs like dimethyl phthalate (DMP) and diethyl phthalate (DEP) have higher vapor pressures and are more prone to volatilization compared to heavier compounds like di(2-ethylhexyl) phthalate (DEHP). mdpi.com Conversely, PAEs with higher molecular weights and smaller octanol/water partition coefficients, such as DEHP, have a greater capacity for adsorption onto soil particles, particularly in soils rich in clay and organic matter. mdpi.com This strong adsorption limits their downward migration and mobility. mdpi.com
Phthalic anhydride (B1165640), a related compound, rapidly hydrolyzes to this compound in moist soil and water, which limits its transport in aquatic environments. epa.gov The low vapor pressure of this compound itself suggests that significant volatilization from soil is unlikely. epa.gov The water solubility of this compound does, however, suggest that wet deposition may be a relevant atmospheric transport process. epa.gov
Adsorption to Soil and Sediment Matrices
The adsorption of this compound and its esters to soil and sediment is a critical process influencing their mobility and bioavailability in the environment. mdpi.comwur.nl The extent of adsorption is largely dependent on the physicochemical properties of both the compounds and the soil or sediment matrix.
Key factors influencing adsorption include:
Soil Organic Carbon Content: The organic carbon content of soil is a primary determinant of the sorption of this compound esters (PAEs). nih.govresearchgate.net Hydrophobic partitioning is a major mechanism, where the nonpolar alkyl chains of the esters interact with the organic matter in the soil. mdpi.com
pH: Soil and water pH significantly affect the adsorption process. For this compound, adsorptivity is sensitive to pH; for instance, on aluminum oxide, the fraction absorbed is high below pH 6 and drops significantly above pH 7.5. nih.govcharite.de For PAEs, an increase in pH generally leads to a decrease in adsorption. mdpi.comnih.govresearchgate.net This is because at higher pH, organic matter can become more negatively charged, repelling the PAEs. mdpi.com
Clay Content and Type: Clay minerals in soil can contribute to the adsorption of PAEs, although their role is often secondary to that of organic matter. mdpi.com
Properties of Phthalate Esters: The chemical structure of the phthalate ester, particularly the length of the alkyl chain, influences its adsorption behavior. Longer-chain phthalates, being more hydrophobic, tend to adsorb more strongly to soil organic matter. mdpi.commdpi.com
Research has shown that the adsorption of PAEs to soil is often a physical process driven by van der Waals forces and hydrogen bonding. mdpi.comresearchgate.net The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the partitioning of these compounds between soil or sediment and water. This compound itself has very low Koc values, suggesting very high mobility in soil. nih.govcharite.de In contrast, its esters exhibit a wide range of Koc values depending on their structure. nih.gov
Table 1: Soil Organic Carbon-Normalized Sorption Coefficients (Koc) for this compound in Different Soil Types
| Soil Type | Organic Carbon (%) | pH | Koc Value | Mobility Classification |
| Acidic Forest Soil (Podzol) | 4.85 | 2.8 | 31 | Very High |
| Agricultural Soil (Alfisol) | 1.25 | 6.7 | 2 | Very High |
| Sublimnic Soil (Lake Sediment) | 1.58 | 7.1 | 2 | Very High |
Data sourced from PubChem. nih.govcharite.de
Studies have also investigated the competitive adsorption between different PAEs. For instance, di(2-ethylhexyl) phthalate (DEHP) has been observed to have a stronger adsorption to biochar than dibutyl phthalate (DBP) due to its stronger hydrophobic interaction. wur.nl
Migration and Leaching in Environmental Systems
The migration and leaching of this compound and its esters are significant pathways for their dispersal in the environment, potentially leading to the contamination of groundwater and surface water. e3s-conferences.orgmdpi.com The mobility of these compounds is inversely related to their adsorption to soil and sediment.
Factors influencing migration and leaching include:
Soil Type: Sandy soils with low organic matter content and high permeability facilitate the rapid percolation and deeper migration of PAEs. mdpi.com Conversely, clay and organic-rich soils tend to adsorb PAEs, limiting their vertical movement. mdpi.com
Rainfall and Irrigation: Water from rainfall or irrigation can transport dissolved PAEs or those adsorbed to soil particles horizontally through surface runoff and vertically through the soil profile. mdpi.com
Chemical Properties: this compound, with its high water solubility and low Koc values, is expected to have very high mobility and a high potential for leaching in soil. nih.govcharite.de The mobility of phthalate esters generally decreases as the length of their alkyl chain increases, due to stronger adsorption. mdpi.com
Studies have demonstrated that both DBP and DEHP can leach into lower soil layers, although their concentrations tend to decrease with depth. mdpi.com The presence of these compounds in pore water is often strongly correlated with their concentrations in the corresponding soil layers. mdpi.com The downward movement of landfill leachates has also been identified as a potential source of plasticizers in groundwater. publish.csiro.au
Volatilization from Environmental Compartments
Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase, allowing for its transport in the atmosphere. mdpi.com For this compound and its esters, the tendency to volatilize is primarily determined by their vapor pressure and Henry's Law constant.
This compound: this compound has a very low estimated Henry's Law constant (approximately 2 x 10⁻¹¹ atm-m³/mol), indicating that it is essentially nonvolatile from water and moist soil surfaces. nih.govcharite.de Its low vapor pressure also suggests that it is not expected to volatilize from dry soil surfaces. nih.govcharite.de
Phthalate Esters: The volatilization of PAEs is influenced by their molecular weight and vapor pressure. mdpi.com Lighter PAEs, such as dimethyl phthalate (DMP) and diethyl phthalate (DEP), have higher vapor pressures and are more prone to volatilization compared to heavier ones like DEHP. mdpi.com
Once in the atmosphere, vapor-phase this compound can be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 13 days. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet or dry deposition. nih.gov Due to its high water solubility, it can be effectively scavenged by rain. nih.gov
Table 2: Environmental Fate Parameters for this compound
| Parameter | Value | Implication |
| Henry's Law Constant | 2 x 10⁻¹¹ atm-m³/mol | Essentially nonvolatile from water/moist soil |
| Vapor Pressure | 6.36 x 10⁻⁷ mm Hg | Not expected to volatilize from dry soil |
| Atmospheric Half-life (Vapor) | ~13 days | Degradation by hydroxyl radicals |
Data sourced from PubChem and mVOC 4.0. nih.govcharite.de
Bioremediation and Environmental Mitigation Strategies
Microbial Remediation Technologies for Phthalate (B1215562) Contamination
Microbial degradation is a primary pathway for the removal of phthalates from the environment. researchgate.net This process relies on the metabolic capabilities of various microorganisms, including bacteria and fungi, to break down these complex molecules into simpler, less harmful compounds. nih.gov Research has focused on isolating and identifying potent microbial strains and optimizing their degradative activities. researchgate.net
To enhance the efficiency and robustness of microbial degradation, scientists are increasingly turning to genetic and protein engineering to develop specialized bacterial biocatalysts. This approach involves modifying microorganisms to improve their ability to break down phthalates. researchgate.net
One key strategy is the identification and cloning of genes that code for specific phthalate-degrading enzymes, such as esterases and hydrolases. nih.gov For instance, researchers have identified a novel esterase (GoEst15) and a mono(2-ethylhexyl) phthalate hydrolase (GoEstM1) from a soil bacterium, Gordonia sp. strain 5F. By co-expressing the genes for these two enzymes in Escherichia coli, they created a whole-cell biocatalyst capable of completely degrading 12 different phthalate esters. acs.org This engineered E. coli could break down simple phthalates within an hour and more complex, bulky phthalates like di(2-ethylhexyl) phthalate (DEHP) within 24 hours. acs.org
Another advanced technique involves engineering cascade reactions by combining different types of hydrolases for the complete transformation of phthalate esters into phthalic acid. nih.gov The ultimate goal is to engineer efficient degradation pathways into industrially relevant microbes like Pseudomonas putida or Corynebacterium glutamicum, which could enable the conversion of toxic phthalate waste into valuable bioproducts. nih.gov Furthermore, enzyme immobilization is being explored to improve the stability and reusability of biocatalysts. A study demonstrated the successful immobilization of lipase (B570770) from Candida lipolytica onto modified halloysite (B83129) nanotubes, creating a stable biocatalyst for phthalate ester degradation. mdpi.com
The effectiveness of microbial remediation is highly dependent on environmental conditions. Optimizing factors such as pH, temperature, nutrient availability, and initial contaminant concentration is crucial for maximizing degradation rates.
Response Surface Methodology (RSM) is a statistical tool frequently used to determine the ideal conditions for biodegradation. jmb.or.kr Studies have shown that neutral to slightly alkaline pH levels are generally optimal for phthalate degradation. For example, the degradation of di-n-butyl phthalate (DBP) by Stenotrophomonas acidaminiphila was most efficient at a pH of 7.5 and a temperature of 37.2°C. jmb.or.kr Similarly, a bacterial consortium achieved almost complete degradation of diisononyl phthalate (DINP) at a pH of 7.0 and a temperature of 31°C. repositorioinstitucional.mx The optimal pH for the degradation of petroleum hydrocarbons, a related class of pollutants, is also typically between 6.0 and 8.0. mdpi.commdpi.com
Nutrient balance is another critical factor. The degradation of this compound by a bacterial culture enriched from sewage sludge was found to be optimal with a carbon-to-nitrogen-to-phosphorus (C:N:P) ratio of 100:5:1 and an initial pH of 6.0. researchgate.net These findings highlight that tailoring environmental parameters to the specific metabolic needs of the degrading microorganisms is essential for successful bioremediation.
Table 1: Optimized Conditions for Phthalate Biodegradation
| Phthalate Compound | Microorganism(s) | Optimal pH | Optimal Temperature (°C) | Other Conditions | Degradation Efficiency | Source(s) |
| Di-n-butyl phthalate (DBP) | Stenotrophomonas acidaminiphila | 7.5 | 37.2 | 30.9 mg/L initial DBP | ~88% in 48 hours | jmb.or.kr |
| Diisononyl phthalate (DINP) | Acinetobacter sp. and Brevundimonas sp. consortium | 7.0 | 31.0 | 500 mg/L initial DINP | 99% in 168 hours | repositorioinstitucional.mx |
| This compound (PA) | Aerobic bacteria from sewage sludge | 6.0 | Not Specified | C:N:P ratio of 100:5:1 | >99% in 5 days | researchgate.net |
Two primary strategies are employed to enhance microbial activity at a contaminated site: bioaugmentation and biostimulation.
Bioaugmentation involves the introduction of exogenous, pre-selected microorganisms with potent phthalate-degrading capabilities into the contaminated environment. nih.govmdpi.com This approach is particularly useful when the indigenous microbial population lacks the ability to degrade the target contaminants. A successful example involved the inoculation of soil with Rhodococcus sp. 2G, which significantly increased the removal of DEHP from the soil and reduced its accumulation in vegetables grown on the land. acs.org The introduced strain was able to colonize the plant's root zone and effectively degrade the pollutant. acs.org However, a key challenge for bioaugmentation is ensuring the long-term survival and efficacy of the introduced microbes, as they may struggle to compete with the native microorganisms. nih.govmdpi.com
Biostimulation , in contrast, involves stimulating the existing native microbial community by adding nutrients, electron acceptors (like oxygen), or other limiting substances. mdpi.comscielo.org.mx This method aims to create favorable conditions for the indigenous microorganisms that are already adapted to the site to carry out the degradation. For hydrocarbon-contaminated soils in the subarctic, the addition of mineral fertilizers and lime (for pH adjustment) was shown to effectively stimulate native hydrocarbon-oxidizing fungi and bacteria. mdpi.com In some cases, biostimulation can be as effective or even more effective than bioaugmentation. mdpi.com The choice between these two strategies often depends on a thorough analysis of the contaminated site, including its indigenous microbial population and environmental conditions. scielo.org.mx
Optimization of Bioremediation Conditions (e.g., pH, Temperature, Carbon Source)
Phytoremediation as an Environmental Remediation Strategy
Phytoremediation is a green technology that uses plants to clean up contaminants from soil, water, and air. mdpi.comepa.gov This approach leverages natural plant processes, including uptake, translocation, accumulation, and degradation of pollutants. epa.gov Several mechanisms are involved in phytoremediation:
Phytodegradation: The breakdown of contaminants within plant tissues. epa.gov
Rhizodegradation: The breakdown of contaminants in the soil by microorganisms in the root zone (rhizosphere), which is enhanced by substances exuded by the plant roots. epa.gov
Phytoextraction: The uptake and accumulation of contaminants from the soil into the plant's roots, stems, and leaves.
Phytovolatilization: The uptake of contaminants and their release into the atmosphere, sometimes in a modified form.
Research has demonstrated the potential of various plant species to remediate phthalate-contaminated environments. Studies on water spinach (Ipomoea aquatica) showed that its ability to remove DBP from soil is specific to the plant cultivar. nih.govresearchgate.net In another study, garden lettuce (Lactuca sativa) was used to investigate the kinetics of DBP phytoremediation. The research found that adding a non-ionic surfactant (Tween 80) significantly enhanced the efficiency of DBP uptake and degradation, with a calculated half-life of 2.68 days for an initial DBP concentration of 5 mg/L. mdpi.com Proteomic analysis of the lettuce revealed changes in plant proteins related to stress response and detoxification, providing insight into the molecular mechanisms of phytoremediation. mdpi.com
Integrated Remediation Approaches
Combining different remediation technologies can often lead to more efficient and comprehensive cleanup of phthalate contamination. These integrated approaches create synergistic effects that overcome the limitations of a single method.
One promising strategy is the integration of electrokinetic (EK) processes with bioremediation (BIO). In an EK-BIO system, a low-level direct current is applied to the soil, which can mobilize contaminants and enhance their bioavailability to microorganisms. A study demonstrated that coupling the EK process with the addition of an oxygen-releasing compound to promote the growth of intrinsic microorganisms led to enhanced in situ bioremediation of phthalates. nih.gov
Another integrated approach combines bioremediation with the use of adsorbents like biochar. The co-application of biochar with bioaugmentation or phytoremediation can have strong beneficial effects, as the biochar can adsorb pollutants, reducing their immediate toxicity and making them available for gradual microbial degradation. mdpi.com
In wastewater treatment, coupling different technologies has proven effective. For example, combining a membrane bioreactor with an anaerobic treatment process increased the degradation efficiency of phthalate esters from a range of 65–71% to 95–97%. iwaponline.com Similarly, integrating composting with other green technologies can enhance the removal of phthalates from contaminated soil. nih.gov These integrated systems represent a sophisticated and holistic approach to tackling complex environmental contamination challenges.
Advanced Analytical Methodologies for Phthalic Acid Research
Extraction and Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical first step to isolate phthalic acid and its esters (this compound esters or PAEs) from complex matrices, remove interferences, and concentrate the analytes before instrumental analysis. The choice of technique depends on the sample matrix, the target analytes, and the required sensitivity.
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are conventional and widely used techniques for the pretreatment of samples containing phthalates. mdpi.com
Liquid-Phase Extraction (LPE): Also known as solvent extraction, LPE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. wikipedia.org The process involves the net transfer of a solute from one liquid phase to another. wikipedia.org For instance, phthalates have been extracted from pharmaceutical formulas by using hexane (B92381) and sodium hydroxide (B78521), followed by evaporation of the hexane and redissolution in acetonitrile (B52724). nih.gov In another application, a mixture of water and 5% acetic acid containing anisole (B1667542) can be extracted with ether, causing the anisole to move into the organic phase. wikipedia.org While effective, traditional LLE can be time-consuming and often requires large volumes of organic solvents, which can be harmful to the operator and the environment. mdpi.com
Solid-Phase Extraction (SPE): SPE has emerged as a preferred alternative to LLE, significantly reducing solvent consumption and the risk of secondary contamination. vscht.cz This technique partitions analytes between a solid stationary phase and a liquid mobile phase. For phthalate (B1215562) analysis, SPE is valued for its high extraction efficiency and selectivity compared to LLE, especially for complex biological matrices like blood. mdpi.com The selection of the solid sorbent is crucial for effective extraction. C18 (octadecyl-bonded silica) is a commonly used sorbent for preconcentrating PAEs from seawater samples. nih.gov For purification, silica (B1680970) gel is often employed as an economical and practical adsorbent. nih.gov In a study analyzing phthalates in bottled water, various adsorbent materials were evaluated to optimize SPE performance, highlighting the method's utility for water sample analysis. mdpi.com An optimized SPE method using hydrophilic-lipophilic balance (HLB) cartridges achieved recoveries higher than 80% for several phthalates from pharmaceutical preparations. dergipark.org.tr
A comparison of SPE and LLE for the analysis of phthalates in blood samples of marine turtles demonstrated that SPE provides higher selectivity and efficiency. mdpi.com The SPE procedure involved conditioning C18 cartridges, passing the diluted blood sample through, and then eluting the adsorbed phthalates. mdpi.com
| Technique | Principle | Application Example | Advantages | Disadvantages |
| Liquid-Phase Extraction (LPE) | Differential solubility in two immiscible liquids. wikipedia.org | Extraction of phthalate esters from parenteral nutrition formulas using hexane. nih.gov | Simple, well-established. | Requires large volumes of organic solvents, can be time-consuming. mdpi.com |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. vscht.cz | Extraction of PAEs from bottled water using C18 cartridges. mdpi.com | High efficiency, selective, reduced solvent use, amenable to automation. vscht.czmdpi.com | Sorbent selection is critical and depends on the analyte and matrix. |
To address the drawbacks of conventional extraction methods, miniaturized techniques known as micro-extraction have been developed. These methods are characterized by significantly lower solvent consumption, aligning with the principles of green analytical chemistry. mdpi.commdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample. wikipedia.org This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. researchgate.net For example, an organic-solvent-free, air-assisted liquid-phase microextraction (AA-LPME) method was developed to extract this compound isomers from edible oil samples, achieving high recoveries of 81-97%. mdpi.com Another study established an emulsive liquid-liquid microextraction (ELLME) method, which avoids the use of toxic dispersants, to determine PAEs in various water samples with recoveries ranging from 80.2% to 106.3%. mdpi.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. vscht.cz Analytes partition from the sample matrix into the fiber coating. researchgate.net The fiber is then transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. vscht.cz An SPME method was developed for determining six phthalate esters in water, with quantification limits between 0.001 and 0.050 µg/L. vscht.czresearchgate.net The choice of fiber coating is critical; a study comparing four different fiber types found that polyacrylate and polydimethylsiloxane (B3030410) coatings were effective for a range of phthalates. vscht.czvscht.cz
| Micro-Extraction Technique | Principle | Application Example | Key Findings & Advantages |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of extraction and disperser solvents into a sample, forming an emulsion. wikipedia.org | Determination of this compound esters in environmental water using emulsive liquid-liquid microextraction (ELLME). mdpi.com | Fast, high enrichment factors, low solvent use. The ELLME method had recoveries of 80.2%–106.3% and a detection limit of 0.2 μg L−1. mdpi.com |
| Solid-Phase Microextraction (SPME) | Analyte partitioning from sample to a coated fiber. vscht.cz | Determination of phthalates in water samples. vscht.czresearchgate.net | Solvent-free, simple, fast. Achieved low limits of quantification (0.001-0.050 μg/L). vscht.czresearchgate.net |
Liquid-Phase Extraction (LPE) and Solid-Phase Extraction (SPE)
Chromatographic Separation and Characterization
Following extraction, chromatographic techniques are employed to separate this compound from other compounds in the extract for accurate identification and quantification.
HPLC is a cornerstone technique for the analysis of this compound and its esters, particularly for less volatile compounds or to avoid the derivatization steps often required in GC. nih.govmdpi.com
Recent developments have focused on enhancing separation efficiency, selectivity, and detection sensitivity. A method for analyzing phthalate esters in parenteral nutrition samples used HPLC coupled with electrospray ionization-mass spectrometry (HPLC-ES-MS) for high sensitivity and specificity. nih.gov Another study developed a method for physiological saline solutions using HPLC-ES-MS, achieving low limits of detection (LOD) for several phthalates, for example, 0.6 ng mL⁻¹ for butyl benzyl (B1604629) phthalate (BBP). nih.gov The choice of column is paramount; a Waters XBridge C18 column was used to separate phthalate esters in water samples, while a Phenomenex C18 column was chosen for analyzing phthalate derivatives in another study. mdpi.comgovst.edu
Separating the structural isomers of this compound (ortho-, iso-, and terethis compound) is a significant analytical challenge due to their similar physicochemical properties. sielc.com Mixed-mode chromatography, which utilizes stationary phases with multiple retention mechanisms, has proven highly effective for this purpose.
These stationary phases combine reversed-phase and ion-exchange functionalities. For example, the Amaze HA column operates in both reversed-phase and anion-exchange modes, allowing for the separation of this compound isomers based on differences in hydrophobicity and charge. helixchrom.com Similarly, Coresep SB, a mixed-mode core-shell column, separates phthalic and terephthalic acids based on their hydrophobic and acidic properties. helixchrom.comzodiaclifesciences.com Primesep B and Primesep D columns also employ a combination of reversed-phase and anion-exchange mechanisms to separate this compound, its isomers, and related impurities. sielc.comsielc.comsielc.com The retention and elution order can be finely tuned by adjusting the mobile phase composition, such as the acetonitrile content or buffer pH. sielc.comsielc.com Another innovative approach uses SHARC 1 columns, which separate based on hydrogen bonding, allowing for the separation of this compound isomers in pure acetonitrile, making the method compatible with mass spectrometry. sielc.com
| Stationary Phase | Separation Mechanism | Application | Reference |
| Amaze HA | Reversed-Phase and Anion-Exchange | Separation of ortho-, meta-, and para-phthalic acid isomers. | helixchrom.com |
| Coresep SB | Reversed-Phase and Anion-Exchange on core-shell particles | Analysis of phthalic and terephthalic acids. | helixchrom.com |
| Primesep B | Reversed-Phase and Anion-Exchange | Separation of this compound and other organic acids like fumaric and benzoic acids. | sielc.com |
| Primesep D | Reversed-Phase and Anion-Exchange | Separation of this compound, its isomers, and related production impurities. | sielc.com |
| SHARC 1 | Hydrogen Bonding | Separation of phthalic, isophthalic, and terethis compound isomers. | sielc.com |
The choice between isocratic and gradient elution is fundamental in HPLC method development. govst.edu
Isocratic Elution: In this mode, the mobile phase composition remains constant throughout the analysis. govst.edu It is generally simpler, more robust, and suitable for routine analysis of a few compounds. govst.eduhelixchrom.com An isocratic method was developed to separate this compound and other organic acids on an Amaze TR column within 5 minutes. helixchrom.com Another isocratic method used a mobile phase of methanol (B129727)–water (75/25%) with a C18 column for the determination of phthalate derivatives. govst.edu
Gradient Elution: This method involves changing the mobile phase composition during the separation. It is particularly useful for analyzing complex mixtures with components of widely differing polarities. govst.edu A gradient method is often necessary to achieve adequate separation of multiple phthalates in a single run. For example, a gradient elution starting with 5% acetonitrile and increasing to 75% was used to separate six different phthalate esters. nih.gov Similarly, a method for analyzing this compound on a Primesep B column employed a gradient mobile phase of water, acetonitrile, and phosphoric acid. sielc.comsielc.com The separation of this compound and related impurities on a Primesep D column also utilized a gradient of acetonitrile from 10-50%. sielc.com Optimization of chromatographic conditions, including mobile phase pH and elution type (isocratic vs. gradient), is crucial for achieving desired sensitivity and resolution. mdpi.com
| Elution Mode | Description | Use Case Example for this compound Analysis | Advantages |
| Isocratic | Constant mobile phase composition. govst.edu | Separation of phthalic, mandelic, gallic, and 4-hydroxybenzoic acids on an Amaze TR column. helixchrom.com | Simple, robust, reproducible, good for routine analysis of simple mixtures. govst.eduhelixchrom.com |
| Gradient | Variable mobile phase composition. govst.edu | Separation of nine related substances in p-phthalic acid residue on a C18 column. oup.com | Can separate complex mixtures with a wide range of polarities, improves peak shape for late-eluting compounds. govst.edu |
Mixed-Mode Stationary Phases for Isomer Separation
Gas Chromatography (GC) Applications
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of this compound esters (PAEs). spectroscopyonline.comcore.ac.uk Due to their relatively low volatility, this compound and its metabolites often require a derivatization step to convert them into more volatile compounds suitable for GC analysis. nih.govresearchgate.netcopernicus.org A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid groups into their trimethylsilyl (B98337) esters. nih.govresearchgate.net
GC-MS methods have been developed for the determination of a wide range of PAEs in various samples, including edible oils, soil, and lettuce. nih.govnih.gov These methods often employ a capillary column, such as a DB-5MS, for separation. spectroscopyonline.comnih.gov The mass spectrometer is typically operated in electron ionization (EI) mode, and for enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) in selected reaction monitoring (SRM) mode can be utilized. nih.govresearchgate.net This approach allows for the accurate quantification of co-eluting isomers and the detection of trace levels of PAEs. nih.gov For instance, a study on edible oils reported limits of detection (LODs) ranging from 0.02 to 8.00 μg kg−1 for 15 different PAEs. nih.govresearchgate.net Another powerful, though less common, approach is the online coupling of liquid chromatography with gas chromatography (LC-GC-MS), which offers a high degree of automation and is effective for analyzing trace levels of PAEs in complex matrices like wastewater. mdpi.com
Below is an interactive data table summarizing typical GC conditions for this compound ester analysis.
| Parameter | Typical Value/Condition | Source(s) |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | spectroscopyonline.comnih.gov |
| Carrier Gas | Helium | spectroscopyonline.commdpi.com |
| Injection Mode | Splitless | spectroscopyonline.com |
| Injector Temperature | 250-300 °C | spectroscopyonline.comnih.gov |
| Oven Temperature Program | Initial hold at 50-100°C, followed by a ramp of 5-20°C/min to a final temperature of 280-320°C. | spectroscopyonline.comnih.gov |
| Detector | Mass Spectrometer (MS or MS/MS) | nih.govmdpi.com |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.govresearchgate.net |
Advanced Detection and Structural Elucidation Techniques
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for identifying phthalate metabolites. nih.govwikipedia.org In nontargeted analysis, electrospray ionization (ESI) coupled with a quadrupole-time-of-flight (QTOF) mass spectrometer is often employed. nih.gov Phthalate metabolites can be identified and classified based on their characteristic fragmentation patterns. nih.gov
A key diagnostic fragment ion for many phthalate metabolites is the deprotonated benzoate (B1203000) ion at m/z 121.0295. nih.gov Most phthalate metabolites also produce a specific ion at m/z 147.0088, corresponding to the deprotonated o-phthalic anhydride (B1165640) ion. nih.gov However, certain metabolites, such as phthalate carboxylate metabolites, may not produce the m/z 147.0088 fragment but instead show a characteristic ion at m/z 165.0193. nih.gov The collision-induced dissociation (CID) of this compound esters in tandem mass spectrometry experiments is well-documented and allows for unambiguous identification based on characteristic product ions. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound and its derivatives. ontosight.airesearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. bmrb.iochemicalbook.comspectrabase.com
The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows signals for the aromatic protons between 7.6 and 7.7 ppm and a broad signal for the carboxylic acid protons around 13 ppm. chemicalbook.com The ¹³C NMR spectrum provides information on the carbon skeleton, with distinct signals for the carboxyl carbons and the aromatic carbons. chemicalbook.com Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between protons and carbons, further aiding in the complete structural assignment. bmrb.io The analysis of NMR spectra can be complex, especially for systems with coupled spins, and may require computational programs for accurate interpretation. researchgate.netchemicalpapers.com
The following is an interactive data table of reported NMR chemical shifts for this compound.
| Nucleus | Solvent | Chemical Shift (ppm) | Source(s) |
| ¹H | DMSO-d₆ | ~7.6-7.7 (aromatic), ~13 (carboxylic acid) | chemicalbook.com |
| ¹H | D₂O (pH 7.4) | 7.40-7.49 | nih.gov |
| ¹³C | Not specified | Not specified | spectrabase.comspectrabase.com |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the molecular interactions of this compound. e-journals.inresearchgate.net The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. e-journals.in The O-H stretching of the carboxyl group appears as a broad band, typically in the range of 3007 cm⁻¹ to 2525 cm⁻¹. e-journals.in The C=O stretching of the carboxyl group is observed around 1624-1692 cm⁻¹. e-journals.in A sharp absorption peak around 740 cm⁻¹ is indicative of the ortho-disubstitution in the benzene (B151609) ring. e-journals.in
FTIR can be used to study the coordination of this compound with metal ions, where shifts in the characteristic vibrational frequencies indicate the formation of metal complexes. e-journals.in It is also employed to study intermolecular interactions, such as hydrogen bonding between this compound and other molecules like cellobiose. frontiersin.org Changes in the IR absorptions, such as shifts in peak positions, can provide evidence of these interactions. frontiersin.org Attenuated total reflection (ATR)-FTIR can be used to study the adsorption of molecules onto surfaces and can reveal the nature of the bonding, for example, distinguishing between inner-sphere and outer-sphere complexes. publish.csiro.au
UV-Visible spectroscopy can be utilized for the quantitative analysis of this compound. acs.org this compound exhibits characteristic absorption maxima in the UV region. In an acidic mobile phase, these maxima are observed at approximately 200 nm, 226 nm, and 276 nm. sielc.comsielc.com An aqueous solution of this compound has shown an absorbance maximum at 281 nm. researchgate.net
This technique can be used for the determination of this compound in various samples. For instance, a method combining solid-phase extraction with UV-Vis detection and partial least squares calculation was developed to determine trace amounts of mixed organic acids, including this compound, in water samples. pan.pl The reported limit of detection for this compound using this method was 12.2 µg/L. pan.pl It is important to note that the UV-Vis spectrum of this compound can be influenced by the pH of the solution. sielc.com Derivatization of this compound esters has been shown to enhance their UV absorption intensities, thereby improving detection sensitivity. pjoes.com
Computational and Theoretical Chemistry of Phthalic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of phthalic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and interaction with other chemical species.
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr
Quantum chemical studies on this compound have determined these parameters to understand its behavior, for instance, as a corrosion inhibitor. Calculations have shown that the sites for nucleophilic and electrophilic attacks can be identified, corresponding to specific atoms within the molecule. hilarispublisher.com The energy of the HOMO (EHOMO) indicates the electron-donating potential, and a higher EHOMO value facilitates adsorption onto surfaces. researchgate.net Conversely, the LUMO energy (ELUMO) signifies the electron-accepting capability. researchgate.net Soft molecules, characterized by a small HOMO-LUMO gap, are generally more reactive than hard molecules. researchgate.net
Fukui functions are another set of reactivity descriptors derived from conceptual DFT. mjcce.org.mknih.gov They are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mjcce.org.mk By calculating the condensed Fukui functions from atomic charges, researchers can pinpoint specific atoms that are more susceptible to attack, providing a more detailed picture of reactivity than HOMO-LUMO analysis alone. hilarispublisher.comnih.gov For this compound, DFT calculations have been used to determine that the sites for nucleophilic attack correspond to the oxygen atom O(11) and for electrophilic attack to the carbon atom C(4). hilarispublisher.com
| Compound/Complex | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Cu-4,5-dichlorthis compound complex | B3LYP/LanL2DZ | -8.2389 | -6.4753 | 1.7636 | dergipark.org.tr |
| Zn-4,5-dichlorthis compound complex | B3LYP/LanL2DZ | -8.0917 | -7.5679 | 0.5238 | dergipark.org.tr |
Theoretical calculations are crucial for understanding the adsorption mechanisms of this compound on various surfaces. Studies combining experimental methods with DFT calculations have investigated the interaction of this compound with materials such as activated carbon, metal oxides, and gold nanoparticles.
On activated carbon, the adsorption of this compound is influenced by the pH of the medium, which affects the molecule's ionization state. nih.gov Maximum adsorption occurs in acidic solutions (1 M H₂SO₄), while it is nearly absent in basic solutions (0.005 M NaOH). nih.gov This behavior is explained by electrostatic and dispersion interactions between the this compound species and the carbon surface. nih.gov
On mineral surfaces like hematite (B75146) and goethite, this compound adsorption is also pH-dependent, showing typical anionic behavior with high adsorption at low pH. researchgate.netresearchgate.net Spectroscopic and theoretical results indicate the formation of different types of surface complexes. researchgate.netohiolink.edu At low pH, inner-sphere complexes are favored, where the carboxylate groups bond directly to the metal centers on the surface. researchgate.netohiolink.edu These can include mononuclear bidentate (chelating) and binuclear bidentate (bridging) complexes. researchgate.net At higher, near-neutral pH, outer-sphere complexes, where the phthalate (B1215562) is separated from the surface by water molecules, become dominant. researchgate.netohiolink.edu The strong dependence on ionic strength also suggests the presence of these outer-sphere complexes. researchgate.net
On gold surfaces, DFT calculations combined with Surface-Enhanced Raman Scattering (SERS) spectroscopy suggest that this compound adsorbs in a "standing up" orientation with a slight tilt. nih.gov The proposed adsorption geometry involves a bidentate bridging structure, where all four oxygen atoms from the two carboxylate groups interact with the gold surface. nih.gov
Molecular orbital (MO) analysis provides a detailed description of the electronic structure and bonding characteristics of this compound. nih.govjst.go.jp MO calculations, often performed alongside spectroscopic analysis, help in assigning vibrational modes and understanding electronic transitions. researchgate.netnih.gov
The distribution and energy of molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), are central to the molecule's reactivity. dergipark.org.tr For instance, in the context of syncrystallization with the pH indicator methyl red, MO calculations helped to characterize the different species of methyl red present in the this compound crystals. nih.gov The analysis of molecular orbitals is also fundamental in studies of corrosion inhibition, where the electron-donating ability of the HOMO of this compound is key to its adsorption on metal surfaces. researchgate.nethilarispublisher.com The structural diagram of the HOMO shows a greater electron density than the LUMO, confirming the molecule's electron-donating capability. researchgate.net
Adsorption Behavior and Surface Interactions
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics, offer a dynamic perspective on the behavior of this compound, from its movement through biological membranes to its interactions within a crystal lattice.
Molecular dynamics simulations have been employed to investigate the permeation of this compound esters (PAEs) across model cell membranes, providing insights into the molecular mechanisms that govern their biological uptake. researchgate.netmdpi.comnih.gov These computational studies model the plasma membrane as a lipid bilayer and simulate the trajectory of PAE molecules as they interact with and permeate it. researchgate.netmdpi.com
The simulations reveal that PAEs can spontaneously enter the membrane, preferring to locate at the interface between the lipid headgroups and the acyl chains. researchgate.netmdpi.com The depth of insertion and the difficulty of permeation are correlated with the molecular structure, specifically the length of the ester side chains. researchgate.netmdpi.com For example, longer side chains result in deeper insertion into the membrane. mdpi.com
Potential of Mean Force (PMF) analysis, an enhanced sampling technique used with MD simulations, has been used to calculate the free energy profile of permeation. researchgate.netnih.gov This analysis reveals a significant energy barrier at the water-membrane interface, which the molecule must overcome to enter the lipid bilayer. researchgate.netnih.gov The height of this energy barrier is positively correlated with the hydrophobicity and side-chain length of the PAE molecule, indicating that longer-chain esters face greater difficulty in membrane insertion. researchgate.netnih.gov
The arrangement of molecules in a crystal is governed by a complex network of intermolecular and intramolecular interactions. Simulations and theoretical analyses of the this compound crystal structure have quantified these noncovalent forces. acs.org Using the Quantum Theory of Atoms in Molecules (QTAIM) approach on high-resolution X-ray diffraction data, researchers have characterized all covalent bonds and noncovalent interactions within the crystal. acs.org
These studies provide a detailed inventory of interactions, including strong and weak O···H hydrogen bonds, as well as C···C, O···O, O···C, and H···H contacts. acs.org The electronic properties at the bond critical points for each interaction are calculated to determine their nature and strength. acs.org Furthermore, Car–Parrinello Molecular Dynamics (CPMD) simulations have been used to study the interplay between intra- and intermolecular hydrogen bonds in this compound derivatives, revealing how intermolecular interactions can influence molecular conformation. researchgate.netmdpi.com These simulations show that strong intermolecular hydrogen bonding can favor a conformation where the intramolecular distance between carboxyl groups is increased. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) for Biodegradability Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of chemicals with their biological activity or environmental fate, such as biodegradability. For this compound and its derivatives, particularly this compound esters (PAEs), QSAR models are instrumental in predicting their environmental persistence and in designing more environmentally benign alternatives. nih.goveuropa.eu
Research has focused on developing 3D-QSAR models to understand and predict the biodegradability of PAEs by various microorganisms. nih.gov One approach involved calculating the comprehensive effect value for PAE biodegradability using molecular docking with degrading enzymes and then constructing a 3D-QSAR model. nih.gov This model was subsequently used to design 38 PAE substitutes with potentially improved biodegradability. nih.gov
A significant challenge in predicting biodegradability is accounting for environmental factors. A QSAR model developed to predict the degradation rate (represented as logk) of PAEs in soil incorporated not only quantum chemical parameters but also soil properties. researchgate.net The study found that the highest occupied molecular orbital (HOMO) energy (EHOMO) and the charge on the carbonyl carbon (qC-) were the most influential molecular descriptors determining the degradation rate. researchgate.net Furthermore, soil organic matter (SOM) was identified as a more critical predictor than soil pH for the degradation of PAEs. researchgate.net
Another study established a comprehensive 3D-QSAR model for the biodegradability of PAEs by a consortium of plasticizer-degrading bacteria, including Burkholderia cepacia, Archaeoglobus fulgidus, and Pseudomonas aeruginosa. repec.orgdntb.gov.uamdpi.com This model, based on the comparative molecular similarity index analysis (CoMSIA), was used to design derivatives of diethyl phthalate (DEP). repec.orgmdpi.com The designed derivatives, such as DEP-29, showed a reduced energy barrier for degradation, confirming the model's effectiveness in identifying molecules with enhanced biodegradability. repec.orgdntb.gov.ua Molecular dynamics simulations further revealed that the binding affinity of the modified derivative (DEP-29) with the degrading enzymes was significantly increased. repec.org
These QSAR studies provide a theoretical framework for assessing the environmental hazards of existing phthalates and for the rational design of new plasticizers with improved degradation profiles. nih.gov
Table 1: Key Parameters in QSAR Models for Phthalate Biodegradability
| Model Type | Key Descriptors/Parameters | Predicted Endpoint | Key Findings | Source |
|---|---|---|---|---|
| 3D-QSAR | Molecular docking scores with degrading enzymes | Comprehensive biodegradability | Enabled the design of PAE substitutes with potentially improved biodegradability. | nih.gov |
| QSAR | EHOMO, qC-, Soil Organic Matter (SOM), pH | Degradation rate constant (logk) in soil | EHOMO and qC- are predominant molecular factors; SOM is a key environmental predictor. | researchgate.net |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It has been widely applied to study this compound and its derivatives, providing insights into their geometry, reactivity, spectroscopic characteristics, and intermolecular interactions. mdpi.com
Structural and Reactivity Analysis: DFT calculations have been employed to optimize the molecular structure of this compound and to analyze its frontier molecular orbitals (HOMO and LUMO). hilarispublisher.comresearchgate.net The energies of HOMO and LUMO are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability. researchgate.net For instance, in corrosion inhibition studies, DFT results have identified the likely sites for nucleophilic and electrophilic attacks on the this compound molecule. hilarispublisher.comresearchgate.net Calculations indicated that the oxygen atom of the carboxylic group is a likely site for adsorption onto a metal surface. hilarispublisher.comresearchgate.net
Spectroscopic Properties: DFT has been successfully used to predict the theoretical Raman and infrared (IR) spectra of this compound and its esters. mdpi.comresearchgate.net By comparing theoretical spectra calculated with different methods (like B3LYP and B3PW91) and basis sets, researchers can determine the most accurate computational approach for these molecules. mdpi.com Such studies aid in the interpretation of experimental spectra and the identification of characteristic vibrational modes. researchgate.netresearchgate.net
Intermolecular Interactions and Complexation: DFT is a valuable tool for studying the non-covalent interactions that govern the formation of larger molecular assemblies. It has been used to investigate:
Hydrogen Bonding: The formation of very strong hydrogen bonds in cocrystals of nitrophthalic acids with other organic bases was analyzed using DFT, revealing low energy barriers for proton transfer. nih.gov
Coordination Polymers: In coordination polymers involving this compound, DFT calculations have been used to study the energetics of N–H···π interactions that stabilize the crystal structure. mdpi.com
Atmospheric Chemistry: DFT studies have shown that this compound can enhance the nucleation of atmospheric aerosols by forming stable clusters with sulfuric acid. acs.org The geometry of the this compound isomer, specifically the internal distance between its two carboxyl groups, plays a crucial role in stabilizing the hydrogen-bond network within these clusters. acs.org
Selective Sensing: Computational investigations have helped to explain the selective electrochemical recognition of this compound over its isomers, isophthalic and terethis compound. rsc.org DFT calculations showed that the sensor molecule formed the strongest hydrogen bonding interactions with this compound, explaining the observed selectivity. rsc.org
Thermochemistry: High-level quantum-chemical methods, which are extensions of or are often used in conjunction with DFT, such as G4 and G3MP2, have been used to calculate the gas-phase enthalpies of formation of this compound isomers. researchgate.net These theoretical values serve as reliable benchmarks for evaluating experimental thermochemical data. researchgate.net
Table 2: Selected Applications of DFT in this compound Research
| Research Area | System Studied | Key Insights from DFT | Source |
|---|---|---|---|
| Corrosion Inhibition | This compound on metal surfaces | Identified reactive sites (HOMO/LUMO) and adsorption mechanisms via carboxylic oxygen atoms. | hilarispublisher.comresearchgate.net |
| Spectroscopy | This compound esters (PAEs) | Determined the most suitable methods (e.g., B3LYP/6-311G(d,p)) for calculating theoretical Raman spectra. | mdpi.com |
| Crystal Engineering | Nitrothis compound cocrystals | Characterized very strong hydrogen bonds and low proton transfer energy barriers. | nih.gov |
| Atmospheric Science | This compound and sulfuric acid clusters | Showed this compound enhances aerosol nucleation through stable cluster formation. | acs.org |
| Chemical Sensing | This compound isomers with a ferrocene-based sensor | Explained selectivity for this compound through stronger hydrogen bonding interactions. | rsc.org |
| Coordination Chemistry | Co(II) and Cu(II) polymers with this compound | Quantified the strength of non-covalent interactions (N–H···π) stabilizing the polymer structure. | mdpi.com |
Phthalic Acid in Materials Science and Industrial Applications Chemical Precursor Role
Phthalate (B1215562) Esters as Polymer Additives (Chemical Basis)
Phthalic acid is a key precursor in the synthesis of phthalate esters, which are extensively used as plasticizers, particularly in polyvinyl chloride (PVC). wikipedia.orgtaylorandfrancis.comrelicchemicals.in Plasticizers are additives that increase the flexibility, durability, and workability of a material. accustandard.com The chemical basis for their function lies in their ability to embed themselves between the polymer chains, reducing the intermolecular forces and lowering the glass transition temperature of the plastic. accustandard.com
The synthesis of phthalate esters is primarily achieved through the esterification of phthalic anhydride (B1165640), the dehydrated form of this compound, with various alcohols. wikipedia.orgresearchgate.netnih.gov This reaction typically proceeds in two steps. The first, a rapid alcoholysis, involves the opening of the anhydride ring by an alcohol to form a monoester. wikipedia.org The second esterification to form the diester is a more challenging equilibrium reaction that requires the removal of water to proceed to completion. wikipedia.org
Reaction Scheme for Phthalate Ester Synthesis:
Step 1: Monoester Formation C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R wikipedia.org
Step 2: Diester Formation C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O wikipedia.org
The choice of alcohol determines the properties of the resulting phthalate ester and its suitability for specific applications. taylorandfrancis.com Long-chain alcohols yield high-molecular-weight phthalates like di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP), which are primary plasticizers for PVC. taylorandfrancis.com Short-chain alcohols produce low-molecular-weight phthalates such as dimethyl phthalate (DMP) and diethyl phthalate (DEP), often used in applications like perfumes and cosmetics to help fragrances last longer. nih.govresearchgate.netatamanchemicals.com
Interactive Table: Common Phthalate Esters and Their Precursor Alcohols
| Phthalate Ester | Abbreviation | Precursor Alcohol | Primary Application Area |
| Di(2-ethylhexyl) phthalate | DEHP | 2-Ethylhexanol | PVC Plasticizer |
| Diisononyl phthalate | DINP | Isononyl alcohol | PVC Plasticizer |
| Diisodecyl phthalate | DIDP | Isodecyl alcohol | PVC Plasticizer |
| Dimethyl phthalate | DMP | Methanol (B129727) | Cosmetics, Perfumes |
| Diethyl phthalate | DEP | Ethanol (B145695) | Cosmetics, Perfumes |
| Butyl benzyl (B1604629) phthalate | BBP | Butanol, Benzyl alcohol | Vinyl Flooring, Sealants |
Precursors for Resins and Polymeric Materials
This compound, predominantly in the form of phthalic anhydride, is a crucial building block in the synthesis of various resins and polymeric materials, most notably alkyd and unsaturated polyester (B1180765) resins. shaktichemicals.orgthechemco.comlabotiq.net These resins are integral components in the manufacturing of paints, coatings, adhesives, and reinforced plastics. labotiq.netchemiis.com
Alkyd Resins: Alkyd resins are oil-modified polyesters produced by the polycondensation of a dicarboxylic acid or its anhydride (commonly phthalic anhydride), a polyol (like glycerol), and a fatty acid or oil. scirp.org The presence of phthalic anhydride contributes to the hardness and water resistance of the resulting resin. scirp.org The manufacturing process typically involves heating the raw materials, including phthalic anhydride, to temperatures between 230°C and 250°C. scirp.org The low melting point of phthalic anhydride (around 131°C) is advantageous as it allows it to melt and dissolve readily in the reaction mixture, facilitating a shorter reaction time. scirp.org
Unsaturated Polyester Resins (UPRs): Phthalic anhydride is also a key raw material for unsaturated polyester resins. shaktichemicals.orgrelicchemicals.inlabotiq.net These thermosetting resins are formed through the condensation reaction of dibasic acids or anhydrides, including phthalic anhydride, with glycols and unsaturated acids like maleic anhydride. tfcomposite.com The resulting polymer chain contains unsaturated sites that can undergo crosslinking, typically with a reactive diluent like styrene, to form a rigid, three-dimensional network. tfcomposite.com These resins find widespread use in fiberglass-reinforced plastics for applications in construction, automotive, and marine industries. relicchemicals.inlabotiq.net
Intermediates in Dye and Pigment Chemistry
This compound and its anhydride are vital intermediates in the synthesis of a variety of dyes and pigments. thechemco.comtopfinechem.comsnetor.com They are precursors to several important classes of colorants, including anthraquinone (B42736) and phthalocyanine (B1677752) dyes. relicchemicals.inchemiis.com
Anthraquinone Dyes: A notable example is the synthesis of quinizarin (B34044) (1,4-dihydroxyanthraquinone), an important orange and red-brown dye. wikipedia.orgresearchgate.net Quinizarin is produced through the reaction of phthalic anhydride with p-chlorophenol, followed by the hydrolysis of the resulting chloride. thechemco.comwikipedia.org This reaction is often carried out in the presence of sulfuric acid and boric acid at elevated temperatures. researchgate.netgoogle.com
Phthalocyanine Pigments: Phthalic anhydride is a precursor in the production of phthalocyanine dyes, which are known for their vibrant and stable colors. relicchemicals.inchemiis.com These complex organic compounds, such as copper phthalocyanine, are used as pigments in printing inks, plastics, and coatings. relicchemicals.inwikipedia.org The synthesis involves the reaction of a this compound derivative with a nitrogen source and a metal salt. googleapis.com
Other Dyes: Phenolphthalein, a well-known acid-base indicator, is synthesized by the condensation of phthalic anhydride with two equivalents of phenol (B47542) under acidic conditions. wikipedia.org Another example is Quinoline Yellow SS, a dye derived from the condensation of phthalic anhydride and 2-methylquinoline. wikipedia.org
Applications in Specialty Chemical Synthesis (e.g., Saccharin, Perfumes)
Beyond large-scale polymer and dye production, this compound and its derivatives serve as intermediates in the synthesis of various specialty chemicals.
Saccharin: Phthalic anhydride is a starting material in some manufacturing processes for saccharin, an artificial sweetener. google.comgoogle.com One synthetic route involves converting phthalic anhydride through a series of reactions including amidation, esterification, diazotization, and chlorination to produce an intermediate that is then cyclized to form saccharin. google.comchemistryviews.org
Perfumes: As mentioned earlier, low-molecular-weight phthalate esters, derived from this compound, are used in perfumes. researchgate.netatamanchemicals.com For instance, diethyl phthalate (DEP) acts as a solvent and a fixative, slowing the evaporation of fragrance compounds and making the scent last longer. nih.govatamanchemicals.com
Other Specialty Chemicals: Phthalic anhydride's reactivity makes it a versatile intermediate in organic synthesis. thechemco.com For example, it is used to produce phthalimide (B116566), which is a key reagent in the Gabriel synthesis of primary amines. wikipedia.org It is also a precursor for the production of flame retardants like tetrabromophthalic anhydride (TBPA), which is added to plastics and textiles to enhance fire resistance. relicchemicals.in
Q & A
Q. Q1. What experimental variables should be optimized during phthalic acid synthesis to improve yield and purity?
Methodological Answer:
- Temperature control : this compound synthesis via oxidation of o-xylene requires precise temperature gradients (180–220°C) to minimize side reactions (e.g., decarboxylation) .
- Catalyst selection : Transition metal catalysts (e.g., Co/Mn/Br) enhance reaction efficiency but require post-synthesis purification to remove metal residues .
- Purity validation : Use HPLC with UV detection (λ = 254 nm) to quantify residual reactants and byproducts; compare retention times against certified standards (e.g., Dr. Ehrenstorfer, Lot G1293059) .
Q. Q2. How can conflicting toxicity data for this compound in animal models be systematically analyzed?
Methodological Answer:
- Meta-analysis framework : Collect LD₅₀ values from peer-reviewed studies, stratify by species (e.g., rats vs. mice), and apply statistical tools (ANOVA, Tukey’s HSD) to resolve discrepancies .
- Dose-response modeling : Use nonlinear regression to compare NOAEL/LOAEL thresholds across studies (e.g., NCI’s 1979 chronic dietary study vs. recent OECD guidelines) .
- Confounding factors : Account for differences in metabolite profiling (e.g., this compound vs. its esters) and exposure routes (oral vs. inhalation) .
Advanced Research Questions
Q. Q3. What electrochemical methods enable selective detection of this compound in complex matrices?
Methodological Answer:
- Sensor design : Synthesize ferrocene-based redox-active probes (e.g., compound 1 in Fig. 1a) that exhibit selective anodic peak current diminution upon this compound binding .
- Validation : Perform cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) with 10 mM KCl; confirm selectivity against isomers (isophthalic/terethis compound) via differential pulse voltammetry (DPV) .
- Limit of detection (LOD) : Achieve sub-µM sensitivity using square-wave voltammetry (SWV) with a carbon paste electrode modified with molecularly imprinted polymers (MIPs) .
Q. Q4. How can researchers resolve contradictions in this compound’s role as a carcinogen across in vitro and in vivo studies?
Methodological Answer:
- Mechanistic studies : Use RNA-seq to compare gene expression profiles in human cell lines (e.g., HepG2) exposed to this compound vs. its esters (e.g., DEHP). Focus on oncogenic pathways (e.g., p53, NF-κB) .
- In vivo validation : Design a longitudinal rodent study with controlled dietary exposure (0.1–1.0 mg/kg/day) and monitor tumor incidence via histopathology .
- Data integration : Apply bioinformatics tools (e.g., IPA, DAVID) to reconcile discrepancies between acute cytotoxicity assays and chronic carcinogenicity data .
Q. Q5. What advanced chromatographic techniques improve this compound quantification in environmental samples?
Methodological Answer:
- UPLC optimization : Use BEH Phenyl columns (2.1 × 100 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile) for 3.5-minute separations .
- Mass spectrometry : Employ MRM transitions (m/z 167 → 77 for this compound; m/z 149 → 93 for internal standards) on a QTRAP 6500+ system to enhance specificity .
- Matrix effects : Validate recovery rates (85–110%) in soil/water extracts using isotopically labeled this compound-d₄ as a surrogate .
Key Considerations for Research Design
Reproducibility : Document synthesis protocols and analytical parameters in supplemental materials per Beilstein Journal guidelines (e.g., catalyst ratios, column lot numbers) .
Ethical compliance : Adhere to OECD 453 guidelines for chronic toxicity studies to ensure humane endpoints .
Data transparency : Share raw voltammetry datasets and HPLC chromatograms via repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
